Biotin-PEG4-TFP ester
Description
Properties
Molecular Formula |
C27H37F4N3O8S |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37)/t19-,20-,25-/m0/s1 |
InChI Key |
XBGOXOZYGAXNFP-RLSLOFABSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG4-TFP ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-PEG4-TFP Ester: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-TFP ester is a bifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, diagnostics, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in protein biotinylation and downstream assays. Furthermore, it explores its role in the synthesis of PROTACs and illustrates its utility in studying cellular signaling pathways.
Core Concepts: Understanding this compound
This compound is a molecule composed of three key functional components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
-
Polyethylene Glycol (PEG) Linker (PEG4): A short chain of four repeating ethylene (B1197577) glycol units. The PEG linker is hydrophilic, which enhances the water solubility of the molecule and the resulting conjugate, often preventing aggregation of labeled proteins. Its flexibility also minimizes steric hindrance, allowing for efficient interaction between the biotin moiety and avidin or streptavidin.
-
2,3,5,6-Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group. TFP esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, forming stable amide bonds. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, particularly at basic pH, which can lead to more efficient and reproducible conjugation reactions.[1][2]
Chemical Properties and Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₇F₄N₃O₈S | [3] |
| Molecular Weight | 639.66 g/mol | [3][4] |
| Purity | >96% | [3] |
| Spacer Arm Length | 16 atoms (19.2 Å) | [5] |
| Optimal pH for Reaction | 7.5 - 8.5 | [5][6] |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride | [5][6] |
| Storage | Store at -20°C, desiccated | [4][7] |
Mechanism of Action: The Biotinylation Reaction
The TFP ester of this compound reacts with primary amines on a target molecule (e.g., a protein) through nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.[2]
Experimental Protocols
Protein Biotinylation with this compound
This protocol provides a general guideline for the biotinylation of a protein, such as an antibody, using this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be biotinylated (e.g., antibody at 2-10 mg/mL)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[9] If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein. A starting point of a 10- to 20-fold molar excess is recommended.[10]
-
Slowly add the calculated volume of the this compound stock solution to the stirring protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][10]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and the 2,3,5,6-tetrafluorophenol byproduct using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Pull-Down Assay Using a Biotinylated Protein
This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing the prey protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Prepare cell lysate according to standard protocols to solubilize proteins while maintaining protein-protein interactions.
-
-
Binding of Biotinylated Bait to Streptavidin Beads:
-
Wash the streptavidin beads with Wash Buffer.
-
Incubate the biotinylated bait protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to immobilize the bait.
-
-
Pull-Down:
-
Wash the bait-bound beads to remove any unbound bait protein.
-
Add the cell lysate to the bait-bound beads and incubate for 1-3 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by adding Elution Buffer and heating.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the prey protein or by mass spectrometry for identification of unknown interacting partners.
-
Applications in Signaling Pathway Analysis
Biotinylated ligands and antibodies are powerful tools for elucidating signaling pathways. By using a biotinylated ligand, one can specifically pull down its receptor and associated signaling complexes for identification and characterization.
Investigating the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is implicated in various cancers. A biotinylated form of EGF can be used to study this pathway.[12]
An experimental workflow using biotinylated EGF could involve incubating cells with Biotin-EGF, followed by cell lysis and a pull-down assay with streptavidin beads. The captured protein complex, including EGFR and its downstream signaling partners like Grb2 and SOS, can then be identified by mass spectrometry.[5] This approach can reveal the composition of the EGFR signalosome under different conditions.
Probing the Insulin (B600854) Receptor Signaling Pathway
The insulin receptor signaling pathway is central to glucose metabolism. Biotinylated insulin has been used to study this pathway and to isolate the insulin receptor.[13]
A pull-down assay with biotinylated insulin can be used to isolate the insulin receptor and its interacting proteins, such as Insulin Receptor Substrate (IRS) proteins. This allows for the investigation of the initial steps of insulin signaling and how they might be altered in disease states like diabetes.
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[3] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This compound can be utilized in the synthesis of PROTACs, where the biotin serves as a versatile handle for purification or detection, and the TFP ester allows for conjugation to an amine-containing E3 ligase ligand or target protein ligand. The PEG4 linker provides spacing and favorable physicochemical properties.[7][14]
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process. A representative workflow for synthesizing a BRD4-targeting PROTAC using an amine-reactive PEG linker is outlined below.[15]
A generalized synthetic protocol involves:
-
Conjugation of the Linker to the E3 Ligase Ligand: The TFP ester of this compound is reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) to form an amide bond. The reaction is typically carried out in an anhydrous aprotic solvent like DMF with a non-nucleophilic base.
-
Modification of the Target Protein Ligand: The target protein ligand (e.g., a JQ1 derivative for BRD4) is functionalized with a group that can react with the other end of the linker (which would need to be appropriately modified in a multi-step synthesis).
-
Final Coupling: The linker-E3 ligase ligand conjugate is then coupled to the modified target protein ligand to yield the final PROTAC molecule.
-
Purification and Characterization: The synthesized PROTAC is purified, typically by chromatography, and its identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in a wide range of life science disciplines. Its unique combination of a high-affinity biotin tag, a hydrophilic and flexible PEG linker, and a stable and efficient amine-reactive TFP ester makes it an ideal choice for a variety of bioconjugation applications. From the straightforward biotinylation of proteins for use in established immunoassays to its incorporation into sophisticated therapeutic modalities like PROTACs, this compound provides a reliable and effective solution for covalently linking molecules and probing biological systems. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this powerful tool in their scientific endeavors.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Biotinylated epidermal growth factor: a useful tool for the histochemical analysis of specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eaglebio.com [eaglebio.com]
- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Biotin-PEG4-TFP Ester: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-TFP ester, a versatile bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics research. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application in key experimental workflows.
Core Concepts: Understanding the Components
This compound is a sophisticated chemical tool comprised of three key functional moieties: a biotin (B1667282) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. Each component plays a crucial role in its utility for labeling and detecting biomolecules.
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is fundamental to many detection and purification systems in biotechnology.
-
PEG4 Spacer: A discrete chain of four polyethylene glycol units. This hydrophilic spacer enhances the water solubility of the entire molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic compounds. The defined length of the PEG4 spacer (approximately 19.2 Å) provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of the biotin to streptavidin.
-
TFP Ester (Tetrafluorophenyl Ester): An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. TFP esters are favored over the more common N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, leading to more efficient and reproducible conjugation reactions, especially at a basic pH.
Physicochemical Properties
The distinct chemical nature of this compound imparts a set of properties that are advantageous for a range of biochemical applications. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₇F₄N₃O₈S | [1] |
| Molecular Weight | 639.66 g/mol | [1] |
| Appearance | White to off-white solid or oil | [1] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, DMF, and water | [1] |
| Storage Conditions | Store at -20°C, desiccated | [1] |
| PEG Spacer Length | 16 atoms, ~19.2 Å | [1] |
| Reactivity | Primary amines (e.g., lysine) | [1] |
| Optimal pH for Reaction | 7.5 - 8.5 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protein Biotinylation
This protocol outlines the steps for covalently labeling a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or HEPES)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will compete with the labeling reaction.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.
-
-
Biotinylation Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer to a final concentration of 100 mM.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification and Storage:
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Streptavidin Pull-Down Assay for Protein-Protein Interaction Studies
This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein(s) from a cell lysate.
Materials:
-
Biotinylated bait protein (prepared as described above)
-
Cell lysate containing the prey protein(s)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Elution Buffer: SDS-PAGE loading buffer (e.g., Laemmli buffer)
-
Magnetic stand or centrifuge
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads three times with Wash Buffer, using a magnetic stand or centrifugation to pellet the beads between washes.
-
-
Bait Protein Immobilization:
-
Resuspend the washed beads in a solution containing the biotinylated bait protein.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
-
Pull-Down:
-
Add the cell lysate to the beads now conjugated with the bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the prey protein(s) to bind to the bait protein.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add Elution Buffer to the beads and boil for 5-10 minutes to denature the proteins and release them from the beads.
-
Pellet the beads, and collect the supernatant containing the eluted bait and prey proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the prey protein.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for protein biotinylation using this compound.
Caption: Experimental workflow for a streptavidin pull-down assay.
Caption: Simplified EGFR signaling pathway, which can be studied using biotinylated ligands.
Applications in Drug Development and Research
This compound is a valuable tool in various stages of drug development and fundamental research:
-
Target Identification and Validation: Biotinylated small molecules or peptides can be used as probes in pull-down assays to identify their protein targets from complex biological samples.
-
PROTAC Development: This linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting ligand.
-
Immunoassays: The biotin moiety allows for the development of sensitive detection methods, such as ELISA and Western blotting, through streptavidin-enzyme conjugates.
-
Cell Surface Labeling: The reactivity of the TFP ester can be utilized to label cell surface proteins for studies on receptor trafficking and internalization.
-
Biomarker Discovery: Biotinylation strategies coupled with mass spectrometry can be employed to identify and quantify proteins in different physiological or pathological states.
References
Biotin-PEG4-TFP Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Biotin-PEG4-TFP ester is a crucial reagent in modern bioconjugation, proteomics, and drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).[1][2] Its structure combines a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance water solubility and reduce steric hindrance, and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient covalent labeling of primary amines.[3][4] Understanding the solubility and stability of this reagent is paramount for its effective use, ensuring reproducibility and success in experimental workflows. This technical guide provides an in-depth analysis of the solubility and stability of this compound, complete with experimental protocols and logical diagrams to aid researchers in its application.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H37F4N3O8S | [2][4] |
| Molecular Weight | 639.66 g/mol | [2][4] |
| Appearance | White to off-white powder | N/A |
| Purity | > 96% | [4] |
Section 1: Solubility Profile
The solubility of this compound is a critical factor for its handling and use in various experimental settings. The presence of the hydrophilic PEG4 linker significantly improves its aqueous solubility compared to biotin alone. However, the hydrophobic nature of the TFP ester means that for many applications, especially those in aqueous buffers, a co-solvent is required for initial dissolution.
Quantitative Solubility Data
While exact solubility values can vary slightly between batches and with the purity of the solvent, the following table provides typical solubility data for this compound and similar PEGylated compounds in common laboratory solvents.
| Solvent | Solubility (Typical) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | ≥ 10 mg/mL | Anhydrous DMF is preferred to prevent hydrolysis. |
| Dichloromethane (DCM) | Soluble | Useful for organic synthesis applications. |
| Acetonitrile (ACN) | Soluble | Can be used for purification and analysis by HPLC. |
| Water | Sparingly soluble | The PEG spacer imparts some water solubility, but direct dissolution at high concentrations is difficult. For aqueous reactions, it is recommended to first dissolve in a water-miscible organic solvent like DMSO and then dilute into the aqueous buffer.[2] |
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a common technique to determine the thermodynamic solubility of a compound in an aqueous buffer.[5][6][7][8]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable C18 column and UV detector
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (e.g., 5 mg to 1 mL of PBS) in a scintillation vial.
-
Equilibration: Tightly seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC with UV detection. Determine the concentration of this compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Section 2: Stability and Degradation
The stability of this compound is crucial for its storage and its reactivity in conjugation reactions. The primary degradation pathway is the hydrolysis of the TFP ester, which competes with the desired aminolysis reaction.
Enhanced Stability of TFP Esters
TFP esters are known to be significantly more stable towards hydrolysis, particularly in aqueous solutions at neutral to basic pH, compared to their N-hydroxysuccinimide (NHS) ester counterparts.[3][9][10] This enhanced stability allows for more efficient conjugation reactions with primary amines, as the reactive ester persists longer in the reaction mixture. The optimal pH range for the reaction of TFP esters with amines is typically 7.5-8.5.[3]
Hydrolysis Kinetics: TFP vs. NHS Esters
| pH | TFP Ester Half-life (t½) | NHS Ester Half-life (t½) |
| 7.0 | Several hours | Hours |
| 8.0 | ~2-4 hours | Minutes to < 1 hour |
| 8.5 | ~1-2 hours | Minutes |
| 9.0 | < 1 hour | Very short (minutes) |
Note: These are generalized values and the exact half-life will depend on the specific molecule, buffer composition, and temperature.
Storage and Handling Recommendations
To ensure the long-term stability and reactivity of this compound, the following storage and handling procedures are recommended:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.[2] The vial should be tightly sealed and preferably stored in a desiccator. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
-
Stock Solutions: Prepare stock solutions in anhydrous, amine-free organic solvents such as DMSO or DMF.[11] For short-term storage (a few days), these solutions can be stored at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles.[2] Discard any unused reconstituted reagent that has been exposed to moisture.
Experimental Protocol: Stability Assessment by HPLC
This protocol describes a method to assess the stability of this compound in an aqueous buffer over time using HPLC.
Materials:
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4 or 8.5)
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris)
-
HPLC system with a C18 column and UV detector
-
Thermostatted incubator or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution into the pre-warmed reaction buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Time-Course Incubation: Incubate the solution at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the quenching solution to react with any remaining TFP ester. This prevents further degradation during sample processing.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase should be optimized to separate the intact this compound from its hydrolysis product (Biotin-PEG4-acid).
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining ester against time. From this data, the half-life (t½) of the ester under the tested conditions can be calculated.
Section 3: Experimental Workflows and Applications
This compound is a versatile tool for a wide range of applications that leverage the high-affinity biotin-streptavidin interaction.
Protein Biotinylation Workflow
The primary application of this compound is the biotinylation of proteins and other biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues).
Caption: General workflow for protein biotinylation.
Experimental Protocol: Biotinylation of a Monoclonal Antibody (mAb)
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Ensure the mAb is at a suitable concentration (e.g., 1-5 mg/mL) in PBS, pH 8.0.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the this compound stock solution to the mAb solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted biotin reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration of the biotinylated mAb using a BCA or Bradford assay.
-
Quantify the degree of biotinylation using the HABA assay.
-
HABA Assay for Biotin Quantification
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.[1][12][13]
Caption: Principle of the HABA assay.
Application in Signaling Pathway Analysis: Pull-Down Assay
Biotinylated proteins are widely used as "bait" to capture interacting proteins from cell lysates in pull-down assays, which helps in elucidating protein-protein interactions and signaling pathways.
Caption: Workflow of a pull-down assay.
Conclusion
This compound is a powerful and versatile reagent for the biotinylation of biomolecules. Its enhanced stability compared to NHS esters, coupled with the solubility-enhancing properties of the PEG4 linker, makes it an excellent choice for a wide range of applications in research and drug development. By understanding its solubility and stability characteristics and employing the appropriate experimental protocols, researchers can achieve robust and reproducible results in their bioconjugation and interaction studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fishersci.ie [fishersci.ie]
The Strategic Advantage of the PEG4 Linker in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications, from affinity purification and immunoassays to targeted drug delivery and advanced proteomics. The choice of linker arm separating the biotin moiety from the target molecule is a critical determinant of the success and reliability of these applications. This technical guide provides a comprehensive overview of the function and advantages of the tetraethylene glycol (PEG4) linker in biotinylation. Through an analysis of its physicochemical properties, a review of experimental data, and detailed protocols, we demonstrate why the PEG4 linker is a superior choice for enhancing solubility, minimizing steric hindrance, and reducing non-specific binding in biotin-streptavidin systems.
Introduction to Biotinylation and the Role of the Linker
The extraordinarily high affinity between biotin (Vitamin H) and streptavidin (Kd ≈ 10⁻¹⁴ M) forms the basis of numerous detection and purification systems in biotechnology.[1] However, the efficiency and specificity of this interaction are significantly influenced by the linker that tethers biotin to the molecule of interest. An ideal linker should not only facilitate the covalent attachment of biotin but also present the biotin moiety in a manner that is readily accessible to the binding pocket of streptavidin, without compromising the biological activity of the target molecule.
The PEG4 Linker: Structure and Physicochemical Properties
The PEG4 linker consists of four repeating ethylene (B1197577) glycol units, creating a flexible and hydrophilic spacer arm. This structure imparts several key advantages over traditional hydrocarbon-based linkers.
Key Properties of the PEG4 Linker:
-
Hydrophilicity: The ether oxygen atoms in the polyethylene (B3416737) glycol chain form hydrogen bonds with water molecules, rendering the linker and the resulting biotinylated conjugate highly water-soluble.[2] This is a significant advantage, as it prevents the aggregation and precipitation of labeled proteins, which can be a common issue with hydrophobic linkers.[2]
-
Flexibility and Length: The PEG4 spacer arm has a defined length of approximately 29 Å, which provides an optimal distance to minimize steric hindrance between the biotin and the streptavidin binding site, as well as between the conjugated molecule and the streptavidin protein.[3] This flexibility allows the biotin to orient itself favorably within the deep binding pocket of streptavidin.
-
Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it an ideal component for in vivo applications, including drug delivery systems.
Core Functions and Advantages of the PEG4 Linker in Biotinylation
The unique properties of the PEG4 linker translate into several functional benefits that enhance the performance of biotinylation-based assays and applications.
Enhanced Solubility and Reduced Aggregation
The hydrophilic nature of the PEG4 linker is crucial for maintaining the solubility of biotinylated proteins and other biomolecules.[2] This is particularly important when working with proteins that are prone to aggregation or when a high degree of biotinylation is desired. Reduced aggregation leads to more reliable and reproducible experimental results.
Minimized Steric Hindrance and Optimal Binding
The length and flexibility of the PEG4 spacer arm are critical for ensuring efficient binding of the biotinylated molecule to streptavidin. The linker extends the biotin moiety away from the surface of the labeled molecule, preventing the protein or other bulky groups from sterically interfering with the biotin-streptavidin interaction.
Reduction of Non-Specific Binding
The hydrophilic and neutral nature of the PEG linker helps to reduce non-specific binding of the biotinylated molecule to surfaces and other proteins. This is a significant advantage in applications such as immunoassays and protein purification, where high signal-to-noise ratios are essential for accurate and sensitive detection.
Quantitative Data Presentation
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 56 fM | [4][5] |
| Association Rate Constant (k1) | 5.50 ± 0.08 x 10⁸ M⁻¹s⁻¹ | [4] |
| Dissociation Rate Constant (k-1) | 8.80 ± 0.06 x 10⁻⁵ s⁻¹ | [4] |
Table 1: Kinetic parameters of streptavidin binding to a surface functionalized with NHS-PEG4-biotin.
Experimental Protocols
Detailed methodologies for key experiments involving biotinylation with a PEG4 linker are provided below.
Protocol 1: General Protein Biotinylation using NHS-PEG4-Biotin
This protocol describes the labeling of a protein with an amine-reactive biotin-PEG4 linker.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ NHS-PEG4-Biotin
-
Anhydrous DMF or DMSO
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[3]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column.
Protocol 2: Proximity Labeling Workflow using a Biotin-Ligase Fusion Protein
This protocol outlines a general workflow for identifying protein-protein interactions using a proximity labeling approach.
Materials:
-
Cells expressing a fusion protein of the "bait" protein of interest and a biotin ligase (e.g., BioID, TurboID).
-
Biotin solution (e.g., 50 µM in cell culture medium).
-
Lysis buffer (containing detergents and protease inhibitors).
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., high salt, high pH).
-
Elution buffer (e.g., containing biotin or using denaturing conditions).
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS instrumentation.
Procedure:
-
Cell Culture and Biotin Labeling: Culture the cells expressing the bait-biotin ligase fusion protein. Induce expression if necessary. Add biotin to the culture medium and incubate for the appropriate time to allow for biotinylation of proximal proteins.[6]
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to solubilize the proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.[6]
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins.[6]
-
Data Analysis: Identify proteins that are significantly enriched in the sample compared to control experiments to determine the proximal interactors of the bait protein.
Mandatory Visualizations
Signaling Pathway: EGFR Interaction with Adaptor Proteins
The following diagram illustrates the initial steps of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where the activated receptor recruits adaptor proteins. A biotin-PEG4 linker can be used to label ligands or antibodies targeting EGFR to study these interactions via pull-down assays.[7]
Experimental Workflow: Proximity Labeling for Protein-Protein Interaction Mapping
This diagram outlines the key steps in a proximity labeling experiment designed to identify proteins that interact with a specific "bait" protein.
Logical Relationship: Advantages of PEG4 Linker
This diagram illustrates the logical flow from the properties of the PEG4 linker to its functional advantages in biotinylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin-PEG4-sulfo-Maleimide | BroadPharm [broadpharm.com]
- 3. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zymeworks.com [zymeworks.com]
- 6. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Advantages of TFP ester over NHS ester for bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. Among the most common methods for modifying primary amines, such as those on lysine (B10760008) residues, N-hydroxysuccinimide (NHS) esters have long been the gold standard. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters has presented a compelling alternative, offering distinct advantages in stability and efficiency. This technical guide provides an in-depth comparison of TFP and NHS esters, complete with quantitative data, detailed experimental protocols, and workflow diagrams to inform your bioconjugation strategies.
Executive Summary
TFP esters offer a significant advantage over traditional NHS esters primarily due to their enhanced stability against hydrolysis, particularly at the neutral to basic pH conditions typically required for efficient amine labeling. This increased stability translates to a longer half-life in aqueous solutions, allowing for more consistent and reproducible conjugation reactions with potentially higher yields. While NHS esters may exhibit faster initial reaction rates, their rapid hydrolysis can lead to lower overall conjugation efficiency. The choice between TFP and NHS esters will ultimately depend on the specific requirements of the biomolecule, the desired degree of labeling, and the reaction conditions.
Chemical Reactivity and Stability: A Head-to-Head Comparison
Both TFP and NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. The fundamental difference lies in the properties of the leaving group (tetrafluorophenol for TFP esters and N-hydroxysuccinimide for NHS esters). The electron-withdrawing fluorine atoms on the TFP leaving group make it more stable and less susceptible to hydrolysis.
Key Differences at a Glance
| Feature | TFP Ester | NHS Ester |
| Leaving Group | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
| Primary Advantage | Higher stability to hydrolysis, especially at basic pH.[1][2][3] | Well-established, with extensive literature and protocols. |
| Optimal Reaction pH | 7.5 - 9.0[4] | 7.2 - 8.5[5] |
| Hydrolysis Rate | Slower, leading to longer half-life in aqueous buffers.[1][6] | Faster, especially as pH increases above 8.[3] |
| Reaction Kinetics | Slower initial aminolysis compared to NHS esters, but can lead to higher overall yields due to lower hydrolysis.[7] | Faster initial aminolysis, but susceptible to competing hydrolysis. |
| Reproducibility | Often higher due to greater stability. | Can be variable if reaction times and pH are not strictly controlled. |
| Solubility | Generally more hydrophobic. May require organic co-solvents. | Water-soluble (Sulfo-NHS) and organic-soluble versions are available. |
Quantitative Data: Hydrolysis and Conjugation Efficiency
The stability of the active ester in the reaction buffer is a critical factor influencing the overall yield of the bioconjugate. The following tables summarize available quantitative data comparing the hydrolysis rates and conjugation efficiencies of TFP and NHS esters.
Table 1: Comparative Hydrolysis Half-Life of Activated Ester Surfaces
This table presents the half-life of TFP and NHS ester-terminated self-assembled monolayers (SAMs) in different pH buffers. While this data is for surface chemistry, it provides a strong indication of the relative stability in aqueous environments.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Fold Difference |
| 7.0 | 1080 | 570 | 1.9x |
| 8.0 | 540 | 180 | 3.0x |
| 10.0 | 360 | 39 | 9.2x |
| Data adapted from a study on self-assembled monolayers.[8] |
Table 2: Comparative Conjugation Efficiency Over Time
The following data illustrates the degree of labeling (DOL) of a goat anti-mouse IgG antibody over time using different activated esters, highlighting the impact of hydrolysis on the final conjugation yield.
| Reaction Time (minutes) | Alexa Fluor™ 488 TFP Ester (DOL) | Alexa Fluor™ 488 NHS Ester (DOL) |
| 15 | ~3.5 | ~4.0 |
| 30 | ~4.5 | ~4.2 |
| 60 | ~5.5 | ~4.0 |
| 120 | ~6.0 | ~3.8 |
| Data conceptualized from graphical representations in a technical tip by Thermo Fisher Scientific.[9] |
Table 3: Reaction Yields of Amide Bond Formation
This table shows the final yields of an amide product from the reaction of various activated esters with (2-phenylethyl)amine, demonstrating the potential for higher final yields with TFP esters despite a slower initial reaction rate.
| Activated Ester | Final Yield (%) |
| 1-TFP | ~95% |
| 1-PFP | ~95% |
| 1-NHS | ~90% |
| Data adapted from a study by Paramelle et al. (2013).[7] |
Experimental Protocols
Here we provide detailed, step-by-step protocols for protein conjugation using both TFP and NHS esters.
Protocol for Protein Labeling with TFP Ester
This protocol is a general guideline for the conjugation of a TFP ester to a protein. Optimal conditions may vary depending on the specific protein and label.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
TFP ester of the desired label
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Prepare the TFP Ester Stock Solution:
-
Allow the vial of TFP ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the TFP ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
While gently stirring, slowly add the desired molar excess of the TFP ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[10]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a fluorescent label.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label at their respective maximum wavelengths.
-
Protocol for Protein Labeling with NHS Ester
This protocol is a standard procedure for conjugating an NHS ester to a protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
NHS ester of the desired label
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
-
Prepare the NHS Ester Stock Solution:
-
Equilibrate the NHS ester vial to room temperature.
-
Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the NHS ester solution to the stirring protein solution.
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if necessary.
-
-
Quench the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Purify the conjugate using a size-exclusion column or dialysis to remove excess reagent and byproducts.
-
-
Characterization:
-
Calculate the DOL using spectrophotometric methods.
-
Visualizing the Process: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Chemical Reaction Mechanisms
Caption: Reaction mechanisms of TFP and NHS esters with primary amines.
General Bioconjugation Workflow
Caption: A generalized workflow for protein labeling with active esters.
TFP vs. NHS Ester: A Logical Comparison
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Biotin-PEG4-TFP Ester: A Comprehensive Technical Guide to Labeling Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG4-TFP ester, a versatile reagent for the efficient and specific labeling of primary amines on proteins, antibodies, and other biomolecules. This document details the reagent's properties, advantages over other chemistries, and provides detailed protocols for its application in key research areas.
Introduction to this compound
This compound is a high-performance biotinylation reagent designed for the covalent attachment of biotin (B1667282) to primary amines. It features three key components:
-
Biotin: A small vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust detection and purification of labeled molecules.
-
PEG4 (Polyethylene Glycol) Spacer: A hydrophilic, four-unit polyethylene (B3416737) glycol spacer that enhances the water solubility of the reagent and the resulting biotinylated molecule. This flexible spacer also minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin or avidin.
-
TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive functional group that readily and specifically reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.
The TFP ester offers significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily its increased hydrolytic stability, especially in aqueous solutions at neutral to basic pH. This enhanced stability leads to more efficient and reproducible labeling outcomes.
Properties and Advantages
The unique combination of a TFP ester, a PEG spacer, and a biotin moiety provides this compound with several advantageous properties for labeling applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H37F4N3O8S | [1][2] |
| Molecular Weight | 639.66 g/mol | [1][2] |
| Purity | >96% | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [3] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2] |
Comparative Stability of TFP and NHS Esters
One of the primary advantages of TFP esters over NHS esters is their superior stability in aqueous buffers, which are commonly used for biomolecule labeling. This increased stability minimizes the competing hydrolysis reaction, allowing for more efficient conjugation to the target primary amines.
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |
| 7.0 | ~420 | ~240 |
| 8.0 | ~180 | ~60 |
| 10.0 | ~30 | ~3 |
Data adapted from a study on self-assembled monolayers, demonstrating the relative stability of TFP and NHS esters.
The greater hydrolytic stability of the TFP ester translates to a wider optimal pH range for labeling reactions.[3][4][5]
| Reagent Type | Optimal pH Range for Amine Reaction |
| TFP Ester | 7.5 - 8.5 |
| NHS Ester | 7.0 - 7.5 |
Reaction Mechanism
The labeling of a primary amine with this compound proceeds through a nucleophilic acyl substitution reaction. The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.
References
Biotin-PEG4-TFP Ester: An In-Depth Technical Guide to its Applications in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the precise and efficient labeling of proteins is paramount for their detection, purification, and functional characterization. Biotin-PEG4-TFP ester has emerged as a superior reagent for these applications, offering significant advantages over traditional biotinylation reagents. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in proteomics research and drug development.
Core Concepts: Chemical Properties and Advantages
This compound is a sophisticated biotinylation reagent composed of three key functional moieties: a biotin (B1667282) group for high-affinity binding to streptavidin, a tetrafluorophenyl (TFP) ester for covalent amine labeling, and a polyethylene (B3416737) glycol (PEG4) spacer.
1. Tetrafluorophenyl (TFP) Ester: Enhanced Reactivity and Stability
The TFP ester is an amine-reactive functional group that forms stable amide bonds with the primary amines of lysine (B10760008) residues and the N-terminus of proteins.[1][2] A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to spontaneous hydrolysis in aqueous solutions, especially at the basic pH typically used for labeling reactions.[1][2][3] This enhanced stability leads to more efficient and reproducible labeling of biomolecules.[2]
2. Polyethylene Glycol (PEG4) Spacer: Improved Solubility and Reduced Steric Hindrance
The hydrophilic PEG4 spacer arm imparts several beneficial properties to the reagent and the resulting biotinylated protein. It increases the water solubility of the molecule, which helps to prevent aggregation of labeled proteins, a common issue with hydrophobic biotinylation reagents. Furthermore, the length and flexibility of the PEG4 spacer minimize steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin.
3. Biotin: The High-Affinity Handle
Biotin's exceptionally strong and specific interaction with avidin and streptavidin is the cornerstone of its utility in proteomics. This high-affinity binding allows for the efficient capture, enrichment, and detection of biotinylated proteins from complex biological samples.[4]
Quantitative Data Summary
The superior chemical properties of this compound translate into improved performance in proteomics workflows. The following tables summarize the key quantitative advantages over traditional NHS ester-based reagents.
Table 1: Comparative Hydrolysis Rates of TFP Ester vs. NHS Ester
| pH | Reagent | Rate Constant (k') (s⁻¹) | Half-life (t½) (min) |
| 7.0 | TFP Ester | 1.8 x 10⁻⁵ | ~642 |
| 7.0 | NHS Ester | 4.9 x 10⁻⁵ | ~236 |
| 8.0 | TFP Ester | 5.1 x 10⁻⁵ | ~226 |
| 8.0 | NHS Ester | 2.2 x 10⁻⁴ | ~52 |
| 10.0 | TFP Ester | 1.5 x 10⁻³ | ~7.7 |
| 10.0 | NHS Ester | 6.9 x 10⁻³ | ~1.7 |
| (Data adapted from a study on self-assembled monolayers, demonstrating the relative stability of TFP vs. NHS esters.[5]) |
Table 2: Expected Performance Comparison in a Proteomics Context
| Parameter | This compound | Biotin-PEG4-NHS Ester | Rationale |
| Labeling Efficiency | High | Moderate to High | TFP ester's higher resistance to hydrolysis allows for a longer effective reaction time, leading to more complete labeling.[1][2][3] |
| Reaction Yield | Higher | Lower | Reduced loss of reagent to hydrolysis results in a greater proportion of the reagent conjugating to the target proteins. |
| Reproducibility | High | Moderate | The stability of the TFP ester leads to more consistent labeling outcomes between experiments.[2] |
| Off-Target Covalent Modification | Low to Moderate | Moderate | While both react with primary amines, the higher reactivity and potential for side reactions can be greater with less stable NHS esters.[6] |
| Signal-to-Noise Ratio (in enrichment) | Higher | Lower | More efficient and specific labeling leads to a higher proportion of target proteins being enriched, reducing background from non-specific binders. |
Applications in Proteomics
The unique properties of this compound make it a versatile tool for a range of proteomics applications.
1. Cell Surface Proteomics
Identifying and quantifying cell surface proteins is crucial for understanding cellular communication, signaling, and for the discovery of new drug targets and biomarkers. This compound is an ideal reagent for this application due to its membrane impermeability, ensuring that only extracellularly exposed proteins are labeled.
2. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying protein-protein interactions. A protein of interest can be "baited" with a biotin tag using this compound, and its interacting partners can be co-purified and identified by mass spectrometry.
3. Targeted Protein Degradation (PROTACs)
This compound is increasingly being used in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A biotin tag can be incorporated into the PROTAC molecule to facilitate its purification and to perform pull-down assays to validate target engagement.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Protocol 1: Cell Surface Protein Biotinylation
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer (e.g., 100 mM Tris-HCl or Glycine in PBS), ice-cold
-
Adherent or suspension cells
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
Methodology:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency.
-
For suspension cells, harvest and count to obtain the desired cell number (e.g., 1 x 10⁷ cells).
-
-
Washing:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium components. For adherent cells, aspirate the medium and gently add PBS. For suspension cells, centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C between washes.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
-
Labeling Reaction:
-
Resuspend the washed cells in ice-cold PBS (pH 8.0) at a concentration of 1-5 x 10⁷ cells/mL.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-2 mM.
-
Incubate on a rocker or orbital shaker for 30 minutes at 4°C. The low temperature minimizes the internalization of the labeling reagent.
-
-
Quenching:
-
To stop the reaction, add ice-cold Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at 4°C.
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.
-
The biotinylated cells are now ready for lysis and affinity purification.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
Materials:
-
Biotinylated cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS in PBS, or a buffer containing a high concentration of free biotin for competitive elution)
-
Microcentrifuge tubes
-
End-over-end rotator
Methodology:
-
Cell Lysis:
-
Resuspend the biotinylated cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Bead Preparation:
-
Wash the streptavidin beads three times with Lysis Buffer.
-
-
Binding:
-
Add the clarified cell lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate at room temperature or an elevated temperature (e.g., 95°C for SDS elution) for 5-10 minutes.
-
Separate the eluted proteins from the beads.
-
The eluted biotinylated proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Eluted biotinylated proteins (from Protocol 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
-
C18 desalting spin columns
Methodology:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
In-solution or In-gel Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to less than 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
The cleaned peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Conclusion
This compound offers a robust and efficient solution for the biotinylation of proteins in a wide range of proteomics applications. Its enhanced stability, coupled with the beneficial properties of the PEG4 spacer, leads to higher labeling efficiency, improved reproducibility, and cleaner downstream analysis compared to traditional NHS-ester based reagents. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully integrate this compound into their proteomics workflows, ultimately accelerating discovery and innovation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Biotin-PEG4-TFP Ester in PROTAC Development
Introduction: The PROTAC Revolution
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][5]
This guide focuses on a specific and highly versatile linker, This compound , detailing its structure, function, and application in the development of novel protein degraders.
Deconstructing this compound
This compound is a multi-functional, PEG-based linker designed for PROTAC synthesis.[6][7] Its structure can be broken down into three essential components, each serving a distinct and vital purpose in the development and characterization of a PROTAC.
-
Biotin (B1667282): A high-affinity ligand for avidin (B1170675) and streptavidin. Its inclusion transforms the PROTAC into a powerful tool for biochemical and analytical assays.[8][9]
-
PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic spacer. The PEG component is crucial for modulating the PROTAC's physical properties.[10][11]
-
TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive, amine-specific chemical group used for covalent conjugation to the E3 ligase ligand or the POI ligand.[12][13]
Below is a diagram illustrating the logical relationship of these components in a final PROTAC construct.
Core Functions and Advantages in PROTAC Design
The rational design of PROTACs hinges on the properties endowed by the linker. This compound offers a unique combination of features that address common challenges in degrader development.
The PEG4 Spacer: Enhancing Drug-like Properties
Polyethylene glycol (PEG) linkers are the most common type used in PROTAC design, present in over half of all reported degraders.[10]
-
Solubility: PROTACs are often large, complex molecules with poor water solubility. The hydrophilic nature of the PEG4 chain significantly improves the overall solubility of the PROTAC, which is crucial for biological assays and potential therapeutic administration.[2][10]
-
Permeability: The relationship between PEGylation and cell permeability is complex. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers allows the PROTAC to adopt conformations that can shield its polar surface area, potentially improving cell membrane traversal.[2]
-
Ternary Complex Geometry: The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex. The PEG4 chain provides an optimal distance and conformational freedom to allow the POI and E3 ligase to orient correctly for efficient ubiquitin transfer.[4][5]
The TFP Ester: Efficient and Stable Conjugation
The TFP ester is an amine-reactive group used to covalently attach the linker to one of the PROTAC's ligands (typically one containing a primary or secondary amine).
-
Reactivity: TFP esters react efficiently with primary amines to form stable amide bonds.[14]
-
Hydrolytic Stability: Compared to the more common N-hydroxysuccinimidyl (NHS) esters, TFP esters exhibit significantly greater stability against spontaneous hydrolysis in aqueous solutions, especially at the basic pH ranges (7.5-8.5) often used for conjugation.[13][15][16] This leads to more efficient and reproducible conjugation reactions with higher yields.
The Biotin Tag: A Versatile Analytical Handle
The biotin moiety does not participate in the degradation mechanism itself but is an invaluable tool for the development and characterization of the PROTAC.
-
Target Engagement Validation: A biotinylated PROTAC can be used in pull-down assays with streptavidin beads to confirm its binding to the intended POI and E3 ligase from cell lysates.[8][9]
-
Identifying Off-Targets: Proximity-dependent biotinylation techniques, such as BioID, can utilize a biotin ligase fused to the POI or E3 ligase to identify proteins in close proximity upon PROTAC-induced ternary complex formation, revealing potential off-targets or neo-substrates.[17][18]
-
Assay Development: The biotin tag facilitates the development of numerous biophysical assays, such as Surface Plasmon Resonance (SPR) or AlphaLISA, to quantify binding affinities and ternary complex formation kinetics.[19][20]
Quantitative Data and Physicochemical Properties
Quantitative data for PROTACs is highly specific to the POI and E3 ligase ligands used. However, the properties of the linker itself can be summarized.
| Table 1: Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C27H37F4N3O8S[8][21] |
| Molecular Weight | 639.66 g/mol [7][16][21] |
| Purity | Typically >95-98%[8][21] |
| Spacer Arm Length | 16 atoms (19.2 Å)[16] |
| Solubility | Soluble in DMSO, DMF, Methylene Chloride[16] |
| Storage Conditions | -20°C, desiccated[8][16] |
| Table 2: Comparison of Amine-Reactive Esters | ||
| Feature | TFP Ester | NHS Ester |
| Reactive Towards | Primary Amines[14] | Primary Amines |
| Bond Formed | Stable Amide Bond[13] | Stable Amide Bond |
| Optimal Reaction pH | 7.5 - 8.5[16][22] | 6.0 - 7.5[22] |
| Hydrolytic Stability | Higher stability, less susceptible to hydrolysis[13][15] | Lower stability, more prone to hydrolysis |
Key Signaling and Experimental Workflows
The ultimate goal of a PROTAC is to hijack the Ubiquitin-Proteasome System (UPS). The diagram below outlines this critical cellular pathway.
Experimental Protocols
The biotin tag on the linker is central to many validation experiments. Below are generalized protocols for key assays in PROTAC development.
Protocol 1: General Conjugation to an Amine-Containing Ligand
This protocol describes the covalent attachment of this compound to a POI or E3 ligase ligand that has a free primary amine.
-
Reagent Preparation: Dissolve the amine-containing ligand and this compound in an anhydrous organic solvent (e.g., DMF or DMSO) to prepare stock solutions.
-
Reaction Setup: In a clean, dry vial, combine the ligand solution with 1.1 to 1.5 molar equivalents of the this compound solution.
-
Base Catalyst: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), at 2-3 molar equivalents to facilitate the reaction. The optimal pH for TFP ester reactions is 7.5-8.5.[16]
-
Incubation: Allow the reaction to proceed at room temperature for 2-12 hours, or until completion. Monitor the reaction progress using LC-MS to track the consumption of the starting material and the formation of the desired product.
-
Purification: Upon completion, purify the resulting biotinylated ligand-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR.
Protocol 2: Biotin-Based Pull-Down Assay for Target Engagement
This assay confirms that the synthesized PROTAC can bind its intended target(s) within a complex biological sample.
-
Cell Lysis: Treat cultured cells with the biotinylated PROTAC for a specified time. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Clarify the cell lysate by centrifugation to remove insoluble debris. Determine the total protein concentration of the supernatant.
-
Streptavidin Bead Incubation: Add streptavidin-coated magnetic or agarose (B213101) beads to the clarified lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated PROTAC (and any bound proteins) to bind to the beads.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the POI and the E3 ligase to confirm their co-precipitation with the biotinylated PROTAC.
The workflow for this assay is visualized below.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 14. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. vectorlabs.com [vectorlabs.com]
- 17. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. jove.com [jove.com]
- 20. lifesensors.com [lifesensors.com]
- 21. precisepeg.com [precisepeg.com]
- 22. vectorlabs.com [vectorlabs.com]
Technical Guide: Biotin-PEG4-TFP Ester for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Biotin-PEG4-TFP ester, a key reagent in bioconjugation and proteomics research. We will cover its suppliers, technical specifications, and detailed experimental protocols for its application.
Introduction to this compound
Biotin-PEG4-TFP (2,3,5,6-tetrafluorophenyl) ester is a versatile bioconjugation reagent. It features a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) and streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (n=4) to enhance solubility and reduce steric hindrance, and a TFP ester reactive group for efficient and stable amide bond formation with primary amines on proteins and other biomolecules.[1][2] The TFP ester is known for its high reactivity and increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3]
This reagent is widely used for:
-
Protein Biotinylation: Labeling antibodies, enzymes, and other proteins for detection, purification, and immobilization.
-
Pull-Down Assays: Capturing protein interaction partners.[1]
-
PROTAC Development: Serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.[4][5][6]
Suppliers and Catalog Information
A variety of life science suppliers offer this compound. The following table summarizes key information from several vendors.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| BroadPharm | BP-22144 | >98% | 639.7 | -20°C |
| Precise PEG | AG-2941 | >96% | 639.66 | -20°C |
| MedchemExpress | HY-130462 | Not specified | 639.66 | -20°C (with dry ice shipping) |
| TargetMol | T17588 | >98% | 639.66 | -20°C for 3 years |
| Advanced ChemTech | MDP009 | Not specified | 639.66 | Not specified |
| Vector Labs | QBD-10009 | >98% | 639.66 | -20°C |
Experimental Protocols
General Protein Biotinylation Protocol
This protocol is a general guideline for biotinylating proteins with this compound. Optimization may be required for specific proteins and applications. This protocol is adapted from similar biotinylation procedures.[7][8]
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are not compatible as they will compete for reaction with the TFP ester.[8]
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[8] Do not store the stock solution as the TFP ester is susceptible to hydrolysis.
-
-
Biotinylation Reaction:
-
Add a calculated amount of the this compound stock solution to the protein solution. The molar ratio of the biotin reagent to the protein will determine the degree of labeling and should be optimized. A starting point is a 20 to 50-fold molar excess of the biotin reagent.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Removal of Excess Reagent:
-
Remove non-reacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the biotinylated protein at 4°C or -20°C, depending on the stability of the protein.
-
Cell Surface Protein Biotinylation Protocol
This protocol provides a general procedure for labeling cell surface proteins.
Materials:
-
Cells in suspension or adherent
-
Ice-cold, amine-free PBS (pH 8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
Procedure:
-
Cell Preparation:
-
Reagent Preparation:
-
Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO or DMF.[8]
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-2 mM.
-
Incubate on ice for 30 minutes with gentle mixing to minimize internalization of the biotin reagent.[8]
-
-
Quenching:
-
Stop the reaction by adding quenching buffer and incubate for 15 minutes on ice.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
-
Downstream Processing:
-
The biotinylated cells are now ready for lysis and subsequent applications such as pull-down assays.
-
Visualizing Workflows and Pathways
Biotinylation and Affinity Purification Workflow
The following diagram illustrates the general workflow for biotinylating a protein of interest and its subsequent use in a pull-down assay to identify interacting partners.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TFP-PEG4-biotinidase resistant biotin | BroadPharm [broadpharm.com]
- 4. Biotin-PEG4-TFP ester_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Safety and Handling of Biotin-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Biotin-PEG4-TFP ester, a critical reagent in bioconjugation and drug discovery. The following sections detail its chemical properties, safe handling and storage procedures, potential hazards, and common experimental protocols.
Chemical and Physical Properties
This compound is a bifunctional molecule that contains a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester reactive group.[1] The PEG spacer enhances the solubility of the molecule and reduces steric hindrance, making the biotin group more accessible for binding to avidin (B1170675) or streptavidin.[2][3][4]
| Property | Value | References |
| Molecular Formula | C27H37F4N3O8S | [1][2][5][6] |
| Molecular Weight | 639.66 g/mol | [2][5][6][7] |
| Appearance | White to off-white solid/powder | [8][9] |
| Purity | >96-98% | [1][2][3][6] |
| Solubility | Soluble in DMSO, DMF, DMAC, Methylene Chloride | [2][3][10] |
Safety and Hazard Information
According to available safety data sheets, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] It is essential to handle this compound with care and use appropriate personal protective equipment (PPE).
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P330: Rinse mouth.[5] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[5] P391: Collect spillage.[5] |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[11] Check for and remove any contact lenses.[11] Continue to rinse for at least 15 minutes and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water.[12] Remove contaminated clothing and shoes.
-
Inhalation: Remove to fresh air.[11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]
Handling and Storage
Proper handling and storage are crucial to maintain the stability and reactivity of this compound.
| Condition | Recommendation | Rationale | References |
| Storage Temperature | Store at -20°C. | To prevent degradation and maintain stability. | [1][2][3][4][7][10][13] |
| Moisture | Protect from moisture. Store with a desiccant. The compound is hygroscopic. | TFP esters are sensitive to hydrolysis. | [2][3][9][10] |
| Atmosphere | Restore under an inert atmosphere after opening. | To prevent reaction with atmospheric moisture. | [2][3][10] |
| Light | Keep away from direct sunlight. | To prevent potential photodegradation. | [7] |
| Stock Solutions | Prepare stock solutions with dry solvents. Can be stored at -20°C or -80°C for extended periods. | To maintain the integrity of the reagent for future use. | [2][3][7][10] |
Reactivity and Applications
The TFP ester of this compound is an amine-reactive functional group.[14] It reacts with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable amide bond.[10] TFP esters are generally more reactive and more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[10][14] The optimal pH for conjugation with TFP esters is between 7.5 and 8.5.[2][3][10]
This reactivity makes this compound a versatile tool for:
-
Bioconjugation: Attaching biotin to proteins, antibodies, and other biomolecules.[15]
-
PROTACs: Used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras.[7][16]
-
Drug Delivery: In the development of targeted drug delivery systems.[15]
-
Assays: Utilized in various assays such as ELISA, pull-down assays, and affinity chromatography.[10]
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
The following is a general protocol for the biotinylation of a protein using this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Protocol:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the reaction.[17]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of the biotin reagent to the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Purification: Remove the unreacted this compound and the TFP byproduct using a desalting column, spin filtration, or dialysis against a suitable buffer.
-
Quantification (Optional): The degree of biotinylation can be determined using a HABA assay (4'-hydroxyazobenzene-2-carboxylic acid).[17]
-
Storage: Store the biotinylated protein under conditions that are optimal for the unmodified protein.
Caption: General workflow for protein biotinylation.
Application Example: Pull-Down Assay
Biotinylated proteins are frequently used in pull-down assays to study protein-protein interactions. The high affinity of the biotin-streptavidin interaction allows for the efficient capture of the biotinylated "bait" protein and any interacting "prey" proteins.
Caption: Workflow for a streptavidin-based pull-down assay.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. carlroth.com [carlroth.com]
- 13. TFP-PEG4-biotinidase resistant biotin | BroadPharm [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
- 15. chemimpex.com [chemimpex.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with Biotin-PEG4-TFP ester. This reagent facilitates the attachment of biotin (B1667282) to proteins and other biomolecules containing primary amines, enabling their subsequent detection, purification, or immobilization. The tetrafluorophenyl (TFP) ester offers enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, providing greater flexibility and efficiency in labeling reactions.
Introduction
This compound is a high-performance biotinylation reagent that covalently attaches biotin to proteins, antibodies, and other molecules with available primary amino groups (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides. The reagent features a polyethylene (B3416737) glycol (PEG) spacer arm (PEG4), which is hydrophilic and flexible. This spacer reduces the potential for aggregation of the biotinylated protein and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.[1][2][3]
The key feature of this reagent is the tetrafluorophenyl (TFP) ester. TFP esters are more resistant to hydrolysis in aqueous solutions than NHS esters, particularly at the basic pH values typically used for amine labeling.[1][4][5] This increased stability allows for more controlled and efficient labeling reactions.
Principle of the Reaction
The biotinylation reaction occurs via a nucleophilic substitution, where a primary amine on the protein attacks the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond, covalently linking the Biotin-PEG4 moiety to the protein and releasing TFP as a byproduct. The optimal pH for this reaction is typically between 7.5 and 8.5.[1][4]
Materials and Equipment
Reagents:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
-
Reagents for protein concentration determination (e.g., BCA or Bradford assay)
-
Reagents for biotin incorporation determination (HABA assay kit)
Equipment:
-
Reaction tubes
-
Pipettes
-
Spectrophotometer or microplate reader
-
Centrifuge
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. TFP esters are moisture-sensitive, so it is crucial to use anhydrous solvent and minimize exposure to air.[1]
Protein Biotinylation Procedure
-
Calculate Molar Ratio: Determine the desired molar excess of this compound to protein. A starting point of a 10 to 20-fold molar excess is recommended.[6] The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation times may be necessary for less concentrated protein solutions.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
Purification of Biotinylated Protein
It is critical to remove unreacted biotinylation reagent to avoid interference in downstream applications.
-
Equilibrate Desalting Column: Equilibrate a desalting column with the desired storage buffer for the protein according to the manufacturer's instructions.
-
Apply Sample: Load the reaction mixture onto the desalting column.
-
Elute and Collect: Elute the biotinylated protein with the storage buffer and collect the fractions containing the protein. The larger biotinylated protein will elute first, while the smaller, unreacted biotin reagent will be retained in the column.[7]
-
Determine Protein Concentration: Measure the concentration of the purified biotinylated protein using a standard protein assay.
Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.[8][9][10] The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.[10][11]
HABA Assay Protocol (Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the kit manufacturer's instructions.
-
Blank Measurement: Add 180 µL of the HABA/Avidin solution to a microplate well and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).[9]
-
Sample Measurement: Add 20 µL of the purified biotinylated protein to the well containing the HABA/Avidin solution. Mix and incubate for a few minutes until the reading is stable. Measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin/Biotin Sample).[9]
-
Calculate Biotin Concentration: The concentration of biotin can be calculated using the Beer-Lambert law:
ΔA₅₀₀ = A₅₀₀ (HABA/Avidin) - A₅₀₀ (HABA/Avidin/Biotin Sample)
Concentration of Biotin (M) = ΔA₅₀₀ / (ε × b)
Where:
-
Calculate Biotin-to-Protein Molar Ratio:
Moles of Biotin / Mole of Protein = [Concentration of Biotin (M) / Concentration of Protein (M)]
Data Presentation
Table 1: Recommended Molar Excess of this compound for Protein Labeling
| Protein Concentration | Recommended Molar Excess | Expected Biotin:Protein Ratio |
| 10 mg/mL | 10-15 fold | 3-6 |
| 5 mg/mL | 15-20 fold | 3-6 |
| 1-2 mg/mL | 20-50 fold | 2-5 |
| < 1 mg/mL | 50-100 fold | 1-3 |
Note: These are starting recommendations. The optimal ratio should be determined experimentally.
Table 2: HABA Assay Parameters
| Parameter | Value |
| Wavelength | 500 nm |
| Molar Extinction Coefficient (ε) | 34,000 M⁻¹cm⁻¹ |
| Typical Path Length (b) - Cuvette | 1 cm |
| Typical Path Length (b) - 96-well plate (200 µL) | ~0.5 cm |
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Reaction mechanism of TFP ester with a primary amine.
Caption: Principle of the HABA assay for biotin quantification.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. fishersci.ie [fishersci.ie]
- 11. anaspec.com [anaspec.com]
Application Notes and Protocols for Cell Surface Protein Labeling with Biotin-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Biotin-PEG4-TFP ester in the specific labeling of cell surface proteins. This reagent is a valuable tool for identifying and isolating cell surface proteins for various downstream applications, including proteomic analysis and drug target discovery.
Biotin-PEG4-TFP (2,3,5,6-tetrafluorophenyl) ester is an amine-reactive biotinylation reagent. The TFP ester group provides higher reactivity and greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, making it an excellent choice for efficient labeling of primary amines (e.g., lysine (B10760008) residues) on extracellular domains of proteins.[1][2][3] The integrated polyethylene (B3416737) glycol (PEG4) spacer arm enhances the water solubility of the reagent and reduces steric hindrance, allowing for more efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[4]
Key Features and Advantages:
-
High Reactivity and Stability: TFP esters are more resistant to hydrolysis in aqueous buffers than NHS esters, leading to more efficient labeling.[5][6]
-
Optimal pH Range: The optimal pH for reaction with TFP esters is between 7.5 and 8.5.[1][4]
-
Increased Hydrophilicity: The PEG4 linker improves the solubility of the biotinylated protein, reducing the likelihood of aggregation.[4]
-
Reduced Steric Hindrance: The long spacer arm facilitates the binding of biotin to streptavidin or avidin.[4]
-
Membrane Impermeability: The charged nature of the reagent prevents it from crossing the cell membrane, ensuring specific labeling of cell surface proteins.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound and a comparison with the more common NHS esters.
| Parameter | This compound | Source |
| Optimal Reaction pH | 7.5 - 8.5 | [1][4] |
| Recommended Concentration | 1 - 5 mM | [7] (extrapolated from NHS ester protocols) |
| Incubation Time | 30 - 60 minutes | [8] (extrapolated from NHS ester protocols) |
| Incubation Temperature | Room Temperature or 4°C | [8] (extrapolated from NHS ester protocols) |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | [8] |
| Storage of Reagent | -20°C, desiccated | [4][9] |
| Feature | TFP Ester | NHS Ester | Source |
| Relative Reactivity | Higher | Standard | [1][2] |
| Hydrolytic Stability | More Stable | Less Stable | [5][6] |
| Optimal pH | 7.5 - 8.5 | 7.0 - 7.5 | [1][2] |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation
This protocol provides a step-by-step guide for labeling cell surface proteins on either adherent or suspension cells.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 8.0
-
Adherent or suspension cells
-
Ice
Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the 100 mM stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 1-5 mM).
-
-
Cell Preparation:
-
For Adherent Cells:
-
Grow cells to 80-90% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0).
-
-
For Suspension Cells:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet three times by resuspending in ice-cold PBS (pH 8.0) and centrifuging.
-
After the final wash, resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
-
Biotinylation Reaction:
-
Add the freshly prepared this compound solution to the cells.
-
Incubate for 30 minutes at room temperature with gentle agitation. Alternatively, the incubation can be performed at 4°C for 60 minutes to minimize protein internalization.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove unreacted biotin and quenching reagent.
-
For adherent cells, aspirate the buffer between washes.
-
For suspension cells, centrifuge as described in step 2.
-
The biotinylated cells are now ready for downstream applications such as cell lysis and protein isolation.
Protocol 2: Isolation of Biotinylated Proteins using Streptavidin Beads
This protocol describes the enrichment of biotinylated cell surface proteins from cell lysates.
Materials:
-
Biotinylated cells (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic or agarose (B213101) beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Lyse the biotinylated cells in ice-cold Lysis Buffer according to standard protocols.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
-
Binding to Streptavidin Beads:
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.
-
Add the clarified cell lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted biotinylated proteins.
-
The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Reaction of this compound with a primary amine.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Biotin-PEG4-TFP ester_TargetMol [targetmol.com]
Application Notes and Protocols: Biotin-PEG4-TFP Ester for Affinity Chromatography Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-TFP ester is a bifunctional labeling reagent designed for the efficient biotinylation of proteins and other biomolecules containing primary amines. This reagent incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance water solubility and minimize steric hindrance, and a 2,3,5,6-tetrafluorophenyl (TFP) ester as a reactive group for amine conjugation.[1][2][3] The TFP ester offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible biotinylation reactions.[4][5][6][7] This increased stability makes this compound an excellent choice for labeling proteins under various buffer conditions.
The biotinylated molecules can then be effectively purified from complex mixtures using streptavidin-based affinity chromatography. The exceptionally strong and specific interaction between biotin and streptavidin allows for the capture of the target molecule on a streptavidin-conjugated solid support, followed by washing to remove non-biotinylated contaminants and subsequent elution of the purified, biotin-tagged molecule.
Key Features of this compound
-
Amine-Reactive: The TFP ester efficiently reacts with primary amines (-NH2) on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) to form stable amide bonds.[7]
-
Enhanced Stability: TFP esters are less susceptible to hydrolysis in aqueous solutions compared to NHS esters, providing a longer half-life for the reactive group and leading to more consistent labeling outcomes.[4][5][6][7]
-
PEG4 Spacer: The hydrophilic polyethylene (B3416737) glycol spacer arm improves the water solubility of the reagent and the resulting biotinylated protein, which can help to reduce aggregation.[2] The spacer also extends the biotin moiety from the protein surface, facilitating its interaction with the binding sites of streptavidin.
-
High-Affinity Binding: The biotin tag enables strong and highly specific binding to streptavidin-based affinity resins.
Comparison of TFP Ester and NHS Ester Properties
| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |
| Reactivity | Reacts with primary amines to form stable amide bonds.[7] | Reacts with primary amines to form stable amide bonds.[8] |
| Optimal pH for Conjugation | 7.5 - 8.5[2][3] | 7.0 - 8.0[8] |
| Stability in Aqueous Solution | More stable and less susceptible to spontaneous hydrolysis.[4][5][6][7] | Shorter half-life, more prone to hydrolysis, especially at higher pH.[5] |
| Hydrophobicity | The TFP group is more hydrophobic.[5][6] | The NHS group is less hydrophobic. |
| Solubility | Lower water solubility, may require co-solvents like DMSO or DMF for stock solutions.[2][6] | Generally more water-soluble.[8] |
Experimental Protocols
Protocol 1: Protein Biotinylation using this compound
This protocol provides a general guideline for the biotinylation of a protein. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.5-8.5. The buffer should be free of primary amines (e.g., Tris or glycine).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange using a desalting column or dialysis.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. Vortex briefly to ensure complete dissolution.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time and temperature may need to be optimized.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction. The primary amines in the quenching buffer will react with any excess this compound.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Removal of Excess Biotin Reagent:
-
Remove the unreacted biotin reagent and reaction byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Quantification of Biotinylation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin (B1170675) by biotin.[8]
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Affinity Chromatography Purification of Biotinylated Protein
This protocol describes the purification of a biotinylated protein using a streptavidin-agarose resin.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose resin or pre-packed column
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (see table below for options)
-
Collection tubes
Procedure:
-
Resin Preparation:
-
If using a slurry, gently resuspend the streptavidin-agarose resin.
-
Transfer the required amount of resin to a column.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the biotinylated protein sample to the equilibrated column. For optimal binding, use a low flow rate.
-
If working in a batch format, add the equilibrated resin to the sample and incubate with gentle end-over-end mixing for 30-60 minutes at room temperature or 4°C.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
The strong interaction between biotin and streptavidin requires specific conditions for elution. Choose an appropriate elution method based on the downstream application of the purified protein.
-
| Elution Method | Elution Buffer Composition | Conditions | Considerations |
| Competitive Elution (Gentle) | High concentration of free biotin (e.g., 2-10 mM) in PBS. | Incubate for 30-60 minutes at room temperature. Multiple elutions may be necessary. | Gentle method, but elution can be slow and incomplete. |
| Denaturing Conditions (Harsh) | 8 M Guanidine-HCl, pH 1.5 | Apply to the column and collect the eluate. | Very effective but denatures the protein. Suitable for applications like mass spectrometry.[9] |
| Low pH (Harsh) | 0.1 M Glycine-HCl, pH 2.5-2.8 | Apply to the column and immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5. | Effective but can denature acid-sensitive proteins. |
| Heat and Biotin (Moderate) | 25 mM Biotin in a buffer containing SDS (e.g., 0.4%) | Heat at 95°C for 5 minutes. | Efficient elution, but the combination of heat and detergent will likely denature the protein.[9] |
| Cleavable Linker (Specific) | Requires a biotinylation reagent with a cleavable spacer arm (e.g., containing a disulfide bond). Elution with a reducing agent (e.g., DTT). | N/A for this compound. | Allows for elution of the protein without the biotin tag. |
-
Post-Elution Processing:
-
If a denaturing or low pH elution buffer was used, buffer exchange the purified protein into a suitable storage buffer using a desalting column or dialysis.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Biotinylation of a protein using this compound.
Caption: Workflow for affinity chromatography purification.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA Using Biotin-PEG4-TFP Ester Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for labeling antibodies with Biotin-PEG4-TFP ester and their subsequent use in a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the biotinylated antibody and reduces aggregation.[1][2]
Introduction
Biotinylation is a robust technique for labeling antibodies for use in various immunoassays. The strong and specific interaction between biotin (B1667282) and streptavidin allows for significant signal amplification, leading to highly sensitive assays.[1][2][3] Biotin-PEG4-TFP (2,3,5,6-tetrafluorophenyl) ester is an amine-reactive reagent used to attach biotin to proteins, such as antibodies, through a flexible hydrophilic PEG4 spacer. This spacer minimizes steric hindrance and improves the accessibility of the biotin moiety to streptavidin.[4] The TFP ester offers greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters, providing more consistent and efficient labeling.[4] This protocol details the biotinylation of a detection antibody and its application in a sandwich ELISA for the quantification of a target antigen.
Data Presentation
The following table represents typical data obtained from a sandwich ELISA using a this compound labeled detection antibody. The optical density (OD) values are directly proportional to the concentration of the target antigen.[5] A standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
| Standard Concentration (pg/mL) | Mean OD (450 nm) | Standard Deviation |
| 2000 | 2.158 | 0.121 |
| 1000 | 1.624 | 0.085 |
| 500 | 1.057 | 0.053 |
| 250 | 0.689 | 0.031 |
| 125 | 0.421 | 0.020 |
| 62.5 | 0.285 | 0.015 |
| 31.25 | 0.201 | 0.011 |
| 0 | 0.112 | 0.008 |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the biotinylation of an antibody using this compound. The extent of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the antibody.[1]
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound solution to achieve a desired molar excess. A 12- to 20-fold molar excess is generally recommended for antibodies.[1][3]
-
Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Purify the biotinylated antibody from excess, non-reacted biotin reagent using a desalting column or by dialysis against PBS.
-
-
Storage:
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage, with the addition of a cryoprotectant like glycerol (B35011) if desired.
-
Protocol 2: Sandwich ELISA using Biotinylated Detection Antibody
This protocol outlines a typical sandwich ELISA procedure utilizing a this compound labeled detection antibody for signal amplification.
Materials:
-
96-well microtiter plates
-
Capture Antibody
-
Biotinylated Detection Antibody (from Protocol 1)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Antigen Standard and Samples
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a working concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.[6]
-
-
Washing and Blocking:
-
Incubation with Antigen:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the antigen standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.[6]
-
-
Incubation with Biotinylated Detection Antibody:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal working concentration in Blocking Buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.[6]
-
-
Incubation with Streptavidin-HRP:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.[6]
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate at room temperature until sufficient color development is observed (typically 15-30 minutes).[5]
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[5][7]
-
Read the optical density at 450 nm using a microplate reader.
-
Visualizations
Caption: Workflow for labeling an antibody with this compound.
Caption: Step-by-step workflow for a sandwich ELISA protocol.
Caption: Molecular interactions and signal generation in the ELISA.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Protocol: Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection [novusbio.com]
- 7. acebiolab.com [acebiolab.com]
Application Notes and Protocols for Biotin-PEG4-TFP Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG4-TFP ester as a versatile linker for the development of targeted drug delivery systems. The unique properties of this reagent, combining the high-affinity targeting of biotin (B1667282) with the benefits of a flexible, hydrophilic PEG spacer and a stable, amine-reactive TFP ester, make it an invaluable tool in modern drug development.
Introduction
This compound is a heterobifunctional crosslinker designed for the facile and efficient biotinylation of proteins, peptides, and other amine-containing molecules or surfaces. This reagent is particularly well-suited for applications in targeted drug delivery due to several key features:
-
Targeting Moiety (Biotin): Biotin, also known as Vitamin B7, exhibits an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin. Furthermore, the receptors for biotin are frequently overexpressed on the surface of various cancer cells, making biotin an effective ligand for targeting therapeutic agents to tumors.[1][2][3]
-
PEG Spacer (PEG4): The tetraethylene glycol (PEG4) spacer is a short, hydrophilic linker that confers several advantages. It increases the aqueous solubility of the conjugate, reduces aggregation of the biotinylated molecule, and provides a flexible arm that minimizes steric hindrance, thereby facilitating the binding of biotin to its receptor.[4][5][6][7]
-
Reactive Group (TFP Ester): The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins.[8] TFP esters are more resistant to hydrolysis in aqueous environments compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering greater flexibility and efficiency in conjugation reactions.[4][8][9] The optimal pH range for the reaction of TFP esters with primary amines is 7.5-8.5.[4][8]
Principle of Biotin-Targeted Drug Delivery
The fundamental principle behind using this compound in targeted drug delivery lies in the specific recognition of biotin by its receptors, which are overexpressed on the surface of many cancer cell lines. This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the biotin-conjugated drug delivery system.[2][3] Once inside the cell, the therapeutic payload can be released, exerting its cytotoxic or therapeutic effect directly at the site of action, thereby minimizing off-target toxicity and enhancing the therapeutic index of the drug.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing biotin-PEGylated drug delivery systems. It is important to note that the specific values can vary depending on the nanoparticle composition, the encapsulated drug, the cell line, and the experimental conditions.
| Parameter | Value | Reference |
| Binding Affinity (Biotin-Avidin Interaction) | ||
| Equilibrium Dissociation Constant (Kd) of Biotin-Avidin | ~10⁻¹⁵ M | [2][10] |
| Equilibrium Dissociation Constant (Kd) of PEGylated Biotin (MW 588)-Avidin | ~10⁻⁸ M | [2][10] |
| Nanoparticle Formulation | Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Drug Loading and Encapsulation Efficiency | ||||
| Biotin-decorated PLGA Nanoparticles | SN-38 | 7.96 ± 0.15 | 87.6 ± 1.5 | [11] |
| Non-targeted PLGA Nanoparticles | SN-38 | 6.76 ± 0.34 | 70.09 ± 5 | [11] |
| Biotin-PEG-PLGA Nanoparticles | Doxorubicin | ~10% | ~90% | [4] |
| Formulation | Cell Line | IC50 (µM) | Reference |
| In Vitro Cytotoxicity (IC50 Values) | |||
| Free SN-38 | 4T1 | 0.61 | [11] |
| Non-targeted SN-38 NPs | 4T1 | 0.49 | [11] |
| Biotin-targeted SN-38 NPs | 4T1 | 0.32 | [11] |
| CPT-PEG-Biotin | A2780 (sensitive) | >60-fold lower than free CPT | [12] |
| CPT-PEG-Biotin | A2780/AD (resistant) | ~30-fold lower than free CPT | [12] |
| Treatment Group | Tumor Volume Reduction | Reference |
| In Vivo Antitumor Efficacy | ||
| Biotin-conjugated Gold Nanoparticles | 3.8-fold reduction vs. control | |
| Non-biotinylated Gold Nanoparticles | 2.3-fold reduction vs. control | |
| Biotin-PEG-DOX Polymer | 3-fold reduction vs. control | [4] |
| Organ | Biotin-GNP (%ID/g at 24h) | Reference |
| In Vivo Biodistribution | ||
| Tumor | 0.72 ± 0.09 | |
| Blood | 0.97 ± 0.68 | |
| Liver | ~22% | [9] |
| Spleen | ~9% | [9] |
| Lungs | ~42% | [9] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol describes a general method for labeling a protein with this compound. The molar ratio of the biotinylation reagent to the protein may need to be optimized for specific applications.
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.5-8.5). Avoid buffers containing primary amines like Tris.
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution. A starting molar excess of 10-20 fold of the biotin reagent to the protein is recommended. b. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: a. Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). b. Alternatively, dialyze the reaction mixture against the storage buffer.
-
Characterization: Determine the degree of biotinylation using a suitable method, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Formulation of Biotin-PEGylated Liposomes
This protocol provides a method for preparing biotin-targeted liposomes using the lipid film hydration method.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG(2000)
-
DSPE-PEG(2000)-Biotin
-
Drug to be encapsulated
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Extruder and polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: a. Dissolve the lipids, DSPE-PEG(2000), and DSPE-PEG(2000)-Biotin in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Biotin). b. Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration temperature should be above the phase transition temperature of the lipids. b. Vortex the flask to form multilamellar vesicles (MLVs).
-
Extrusion: a. Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to form small unilamellar vesicles (SUVs). Repeat the extrusion process 10-15 times.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details how to assess the cytotoxicity of a biotin-targeted drug delivery system against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Biotin-targeted drug formulation and non-targeted control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the biotin-targeted drug formulation, the non-targeted control, and the free drug in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the cell viability as a percentage of the untreated control. c. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Biotin Receptor-Mediated Endocytosis Pathway.
Caption: Targeted Drug Delivery System Development Workflow.
References
- 1. atsbio.com [atsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. In vivo Serum Enabled Production of Ultrafine Nanotherapeutics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethylene glycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-PEG4-TFP Ester: A Guide to Optimal Reaction Conditions for Efficient Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Biotin-PEG4-TFP (2,3,5,6-tetrafluorophenyl) ester, an amine-reactive biotinylation reagent. The focus is on optimizing reaction buffer pH and other conditions to ensure high-yield and specific conjugation to primary amines in biomolecules.
Introduction
Biotin-PEG4-TFP ester is a valuable tool for introducing a biotin (B1667282) label onto proteins, peptides, and other biomolecules containing primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus). The tetrafluorophenyl (TFP) ester provides a more hydrolytically stable alternative to the commonly used N-hydroxysuccinimide (NHS) esters, offering greater flexibility and efficiency in labeling protocols, particularly at basic pH.[1][2][3][4][5][6][7][8][9] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting biotinylated conjugate, reduces steric hindrance, and minimizes non-specific binding.[8][10][11][12][13]
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the TFP ester, resulting in the formation of a stable amide bond and the release of tetrafluorophenol.
Caption: Reaction scheme of this compound with a primary amine.
Key Reaction Parameters
The efficiency of the biotinylation reaction is influenced by several factors, with pH being the most critical. The following table summarizes the recommended conditions for optimal performance.
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 8.5 | This range provides a good balance between amine reactivity and ester stability.[4][5][6] Some protocols suggest a pH up to 9.0 for TFP esters.[14] |
| Reaction Buffer | 0.1-0.2 M Sodium Bicarbonate or Sodium Tetraborate | Avoid buffers containing primary amines (e.g., Tris) as they will compete in the reaction.[14] Phosphate-buffered saline (PBS) can also be used, but the pH should be adjusted to the optimal range. |
| Reagent Molar Excess | 10- to 50-fold molar excess over the biomolecule | The optimal ratio depends on the concentration of the biomolecule and the number of available primary amines. Empirical testing is recommended. |
| Reaction Time | 30 minutes to 2 hours | Can be extended for dilute protein solutions or lower temperatures. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed to minimize protein degradation, but may require longer incubation times. |
| Reagent Solvent | Anhydrous DMSO or DMF | The reagent should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer to prevent premature hydrolysis.[5][6] |
Comparison of TFP and NHS Esters
TFP esters offer distinct advantages over the more traditional NHS esters.
| Feature | TFP Ester | NHS Ester |
| Optimal Reaction pH | 7.5 - 8.5[4][5][6] | 7.0 - 7.5[6][15] |
| Hydrolytic Stability | More stable, especially at basic pH[1][2][3][9] | Less stable, with a half-life that decreases significantly as pH increases[16][17] |
| Reactivity | Highly reactive towards primary amines[6] | Reactive, but can be outcompeted by hydrolysis at higher pH |
| Hydrophobicity | More hydrophobic[16][9] | More hydrophilic |
Experimental Protocol: Biotinylation of a Protein
This protocol provides a general procedure for the biotinylation of a protein using this compound.
Materials
-
This compound
-
Protein to be labeled in a suitable buffer (e.g., PBS)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Workflow
Caption: General workflow for protein biotinylation.
Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to biotinylation.
-
-
Prepare the this compound Stock Solution:
-
Perform the Biotinylation Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding an appropriate volume of 1 M Sodium Bicarbonate, pH 9.0.
-
Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be less than 10% (v/v).
-
Mix gently and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Considerations and Troubleshooting
-
Hydrolysis: While TFP esters are more stable than NHS esters, they will still hydrolyze in aqueous solutions.[1] It is crucial to prepare the stock solution in an anhydrous solvent and add it to the reaction mixture immediately.
-
Side Reactions: Although amine-reactive esters are highly specific for primary amines, side reactions with other nucleophilic residues such as tyrosine, serine, and arginine have been reported, particularly for NHS esters.[18][19] To minimize side reactions, avoid excessively high pH and large molar excesses of the reagent.
-
Degree of Labeling: The extent of biotinylation can be controlled by varying the molar ratio of the biotinylation reagent to the protein, the protein concentration, the reaction time, and the pH. The degree of labeling can be assessed using methods such as the HABA assay or mass spectrometry.
By carefully controlling the reaction pH and other conditions outlined in these notes, researchers can achieve efficient and specific biotinylation of their target biomolecules for a wide range of applications in research and drug development.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-TFP ester | BroadPharm [broadpharm.com]
- 8. TFP-PEG4-biotinidase resistant biotin | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|COA [dcchemicals.com]
- 12. Branched Biotin PEG | AxisPharm [axispharm.com]
- 13. This compound | BroadPharm [broadpharm.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Nucleic Acids with Biotin-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling amine-modified nucleic acids with Biotin-PEG4-TFP ester. This reagent offers a robust and efficient method for incorporating biotin (B1667282) into DNA and RNA, enabling a wide range of downstream applications in molecular biology, diagnostics, and drug development. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the labeled nucleic acid and minimizes steric hindrance, ensuring efficient interaction with streptavidin.
Introduction to this compound
Biotin-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester is an amine-reactive biotinylation reagent designed for the covalent attachment of biotin to molecules containing primary amines. The TFP ester provides a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased stability in aqueous solutions, particularly at the basic pH required for efficient amine labeling. This enhanced stability leads to higher coupling efficiencies and more consistent labeling results. The PEG4 linker, a hydrophilic spacer, further improves the properties of the biotinylated molecule by reducing aggregation and providing better access for streptavidin binding.
Data Presentation
Comparison of TFP Ester and NHS Ester for Amine Labeling
| Feature | This compound | Biotin-NHS Ester | Reference(s) |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester | |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 | [1][2] |
| Stability in Aqueous Buffer | More stable, especially at basic pH | Less stable, prone to hydrolysis | [1][3] |
| Coupling Efficiency | Higher, particularly at basic pH, due to increased stability | Lower, especially at higher pH, due to rapid hydrolysis | [3] |
| Reported Labeling Efficiency | A study on self-assembled monolayers showed a 5-fold greater surface density of DNA molecules on TFP-terminated surfaces compared to NHS-terminated surfaces at pH 10. | A general protocol for amine-reactive probes suggests 50-90% of amine-modified oligonucleotides should be labeled after a six-hour incubation. | [3][4] |
Properties of this compound
| Property | Value |
| Molecular Weight | 639.66 g/mol |
| Spacer Arm Length | 29.0 Å |
| Solubility | Soluble in organic solvents (DMSO, DMF); the PEG linker enhances water solubility of the conjugate. |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides
This protocol details the steps for biotinylating an amine-modified DNA or RNA oligonucleotide with this compound.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Purification supplies: Ethanol (B145695), 3 M sodium acetate, desalting columns, or HPLC system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the amine-modified oligonucleotide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect from light.
-
-
Purification of the Biotinylated Oligonucleotide:
-
Ethanol Precipitation:
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
-
Desalting Column or HPLC: For higher purity, use a desalting column or reverse-phase HPLC to remove unreacted biotin and other small molecules.
-
Protocol 2: Quantification of Biotinylation
The degree of biotinylation can be determined using a gel retardation assay or a commercial biotin quantification kit.
Gel Retardation Assay:
-
Run the biotinylated oligonucleotide alongside an un-labeled control on a non-denaturing polyacrylamide gel.
-
Incubate the gel with an excess of streptavidin.
-
The biotin-streptavidin complex will have a significantly reduced mobility compared to the un-labeled oligonucleotide, resulting in a band shift. The intensity of the shifted band can be used to estimate the labeling efficiency.
Visualizations
Caption: Experimental workflow for labeling nucleic acids with this compound.
Caption: Interaction of biotinylated nucleic acid with streptavidin for downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Biotin-PEG4-TFP Ester in Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Biotin-PEG4-TFP ester in cell imaging studies. This reagent is a valuable tool for specifically labeling cell surface proteins, enabling the investigation of protein trafficking, receptor internalization, and other dynamic cellular processes.
Introduction to this compound
Biotin-PEG4-TFP (2,3,5,6-tetrafluorophenyl) ester is an amine-reactive biotinylation reagent designed for the efficient labeling of proteins and other biomolecules containing primary amines. The TFP ester offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[1] The integrated polyethylene (B3416737) glycol (PEG) spacer arm, consisting of four repeating ethylene (B1197577) glycol units, enhances the water solubility of the reagent and the resulting biotinylated molecule. This property minimizes aggregation of labeled proteins and reduces steric hindrance, ensuring efficient binding of the biotin (B1667282) tag to avidin (B1170675) or streptavidin conjugates for subsequent detection.[2][3]
Key Features and Advantages:
-
High Reactivity and Stability: The TFP ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues and N-termini of proteins) and exhibits greater hydrolytic stability in aqueous buffers compared to NHS esters, allowing for more controlled and efficient labeling.[1][4]
-
Increased Hydrophilicity: The PEG4 spacer arm imparts water solubility to the biotinylated molecule, reducing the risk of aggregation, which is particularly beneficial when working with antibodies and other proteins in solution.[2][3]
-
Reduced Steric Hindrance: The flexible PEG spacer provides a long linker between the biotin molecule and the target protein, minimizing steric hindrance and facilitating the high-affinity interaction between biotin and avidin or streptavidin.[3]
-
Membrane Impermeability: The hydrophilic nature of the reagent makes it cell-impermeable, ensuring that labeling is restricted to cell surface proteins when used with live cells.[2]
Data Presentation: Quantitative Parameters for Biotinylation
The efficiency of biotinylation is influenced by several factors, including the concentration of the protein, the molar ratio of the biotinylation reagent to the protein, incubation time, and temperature. The following tables provide a summary of recommended starting conditions for common applications.
Table 1: Recommended Molar Excess of this compound for Protein Labeling
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotin molecules per IgG) |
| 10 mg/mL | ≥ 12-fold | 3 - 5 |
| 2 mg/mL | ≥ 20-fold | 3 - 5 |
| 1-10 mg/mL (general) | 20-fold | 4 - 6 |
Note: These are starting recommendations and may require optimization for specific proteins and applications.[5][6]
Table 2: Typical Reaction Conditions for Cell Surface Protein Biotinylation
| Parameter | Recommended Condition |
| Cell Suspension Concentration | ~25 x 10⁶ cells/mL |
| Biotin Reagent Final Concentration | 2 mM |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature (or 4°C to reduce internalization) |
| Quenching Reagent | 100 mM Glycine or Tris in PBS |
Note: These conditions are a general guideline and should be optimized for the specific cell type and experimental goals.[7]
Experimental Protocols
Protocol for Antibody Biotinylation
This protocol describes the biotinylation of an antibody for use in subsequent cell imaging applications, such as indirect immunofluorescence.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mg/mL to create a stock solution.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin stock solution to achieve the desired molar excess (refer to Table 1).
-
Add the calculated volume of the biotin stock solution to the antibody solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted TFP esters.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis against PBS.
-
Quantification and Storage: Determine the degree of biotinylation using a HABA assay or a similar method. Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol for Cell Surface Protein Labeling and Imaging
This protocol details the labeling of cell surface proteins on live cells for subsequent visualization by fluorescence microscopy.
Materials:
-
Cultured cells (adherent or in suspension)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine or Tris in PBS
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips to the desired confluency.
-
For suspension cells, harvest and wash the cells.
-
-
Washing: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Prepare Biotinylation Reagent: Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO. Dilute this stock solution in ice-cold PBS (pH 8.0) to a final working concentration of 2 mM.
-
Biotinylation:
-
Incubate the cells with the 2 mM biotinylation solution for 30 minutes at room temperature. For processes sensitive to temperature, such as receptor internalization, this step can be performed at 4°C to minimize membrane trafficking.
-
-
Quenching: Wash the cells three times with the quenching buffer to stop the reaction and remove excess biotin reagent.
-
Streptavidin Staining:
-
Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., 1-5 µg/mL in PBS) for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound streptavidin.
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells if intracellular targets are to be co-stained.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.
Protocol for Receptor Internalization Assay
This protocol allows for the qualitative and quantitative assessment of receptor internalization following ligand stimulation.
Materials:
-
Cultured cells expressing the receptor of interest
-
Ligand for the receptor of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice-cold PBS, pH 8.0
-
Quenching Buffer: 100 mM Glycine or Tris in PBS
-
Cell lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the receptor of interest
Procedure:
-
Cell Surface Biotinylation:
-
Wash cells grown in culture dishes three times with ice-cold PBS (pH 8.0).
-
Label the cell surface proteins with 2 mM this compound in PBS for 30 minutes at 4°C to prevent internalization during labeling.
-
Quench the reaction by washing three times with quenching buffer.
-
-
Ligand Stimulation and Internalization:
-
Add pre-warmed cell culture medium containing the ligand of interest to the cells.
-
Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow for receptor internalization. The "0 minute" time point serves as the control for total surface receptor levels.
-
-
Cell Lysis:
-
At each time point, immediately place the dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Isolation of Biotinylated Proteins:
-
Incubate the cell lysates with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins (both surface-remaining and internalized).
-
-
Analysis by Western Blot:
-
Wash the streptavidin-agarose beads several times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody specific to the receptor of interest.
-
The decrease in the amount of biotinylated receptor over time corresponds to the amount of receptor that has been internalized and potentially degraded.
-
Visualizations: Diagrams of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for labeling antibodies with this compound.
Caption: Workflow for imaging cell surface proteins.
Caption: Simplified signaling pathway of GPCR internalization.
References
- 1. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. vectorlabs.com [vectorlabs.com]
Synthesis of PROTACs Using Biotin-PEG4-TFP Ester Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. The Biotin-PEG4-TFP ester is a versatile linker that offers several advantages for PROTAC synthesis. The polyethylene (B3416737) glycol (PEG) component enhances hydrophilicity and provides a flexible spacer, while the tetrafluorophenyl (TFP) ester provides a highly reactive and stable group for conjugation with primary amines on a warhead or E3 ligase ligand. The terminal biotin (B1667282) moiety allows for various downstream applications, including affinity purification and binding assays.
These application notes provide detailed protocols for the synthesis, purification, and characterization of PROTACs utilizing the this compound linker.
Data Presentation
| PROTAC Construct | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to Target Protein | Ternary Complex Kd (nM) |
| Bio-PEG4-ProtacX | Protein X | VHL Ligand | 50 | 95 | 100 | 25 |
| Bio-PEG4-ProtacX | Protein X | CRBN Ligand | 35 | 98 | 100 | 15 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) would be determined by Western Blot analysis. Binding affinities (Kd) would be determined by biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of the this compound to an amine-containing warhead (POI ligand), followed by the coupling of the resulting intermediate to an amine-containing E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized warhead (POI ligand)
-
Amine-functionalized E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Preparative and analytical HPLC system
-
Mass spectrometer (LC-MS)
-
NMR spectrometer
Procedure:
Step 1: Conjugation of this compound to the Warhead
-
Under an inert atmosphere (argon or nitrogen), dissolve the amine-functionalized warhead (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the product by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilize the collected fractions to obtain the Biotin-PEG4-Warhead intermediate.
-
Characterize the intermediate by LC-MS and NMR to confirm its identity and purity.
Step 2: Coupling of Biotin-PEG4-Warhead to the E3 Ligase Ligand
-
The carboxylic acid of the Biotin-PEG4-Warhead intermediate needs to be activated for coupling with the amine-functionalized E3 ligase ligand. Dissolve the Biotin-PEG4-Warhead intermediate (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the E3 ligase ligand solution to the activated Biotin-PEG4-Warhead solution.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC product by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilize the collected fractions to yield the final Biotin-PEG4-PROTAC.
-
Confirm the identity, purity, and structure of the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Protocol 2: Characterization of the Final PROTAC
Purity Assessment:
-
Analytical HPLC: Analyze the purified PROTAC using an analytical C18 column with a water/acetonitrile gradient (containing 0.1% TFA). Purity should be >95%.
Identity Confirmation:
-
LC-MS: Confirm the molecular weight of the final PROTAC.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Protocol 3: In vitro Evaluation of PROTAC Activity
Western Blot for Protein Degradation (DC50 and Dmax Determination):
-
Cell Culture: Plate cells expressing the target protein of interest in a suitable multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Biophysical Assays for Binding Affinity (SPR or ITC):
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip. Flow different concentrations of the PROTAC over the chip to measure the binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (Kd). To measure ternary complex formation, the E3 ligase can be introduced along with the PROTAC.
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the purified target protein. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of a PROTAC using this compound.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Troubleshooting & Optimization
Troubleshooting low biotinylation efficiency with Biotin-PEG4-TFP ester
Technical Support Center: Biotin-PEG4-TFP Ester
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their biotinylation experiments and resolve common issues.
Troubleshooting Guide: Low Biotinylation Efficiency
This section addresses specific problems that can lead to poor labeling outcomes.
Question: Why am I seeing little to no biotinylation of my protein?
Answer: Low or no biotinylation is a common issue that can stem from several factors related to the reagent, reaction buffer, or the protein itself.
-
Reagent Hydrolysis: this compound is sensitive to moisture. The tetrafluorophenyl (TFP) ester group can hydrolyze, rendering the reagent inactive.[1][2]
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4][5] Prepare stock solutions in anhydrous-grade dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and use them immediately.[4][6] Do not store the reagent in aqueous solutions.[1][2]
-
-
Competing Amines in Buffer: The TFP ester reacts with primary amines (-NH₂). If your buffer contains components with primary amines, such as Tris or glycine, these will compete with your target protein, significantly reducing labeling efficiency.[2][7][8]
-
Solution: Ensure your protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at the correct pH before adding the biotin (B1667282) reagent.[8][9] If the protein was purified in an amine-containing buffer, perform a buffer exchange using a desalting column or dialysis.[8]
-
-
Incorrect Reaction pH: The reaction between TFP esters and primary amines is pH-dependent. The optimal pH range for this reaction is 7.5 to 8.5.[3][4]
-
Insufficient Accessible Amines on Protein: Your protein of interest may not have enough accessible primary amines (N-terminus or lysine (B10760008) residues) on its surface for the biotin reagent to react with.[7]
-
Solution: Confirm the presence of accessible lysines through protein sequence analysis or structural modeling. If accessible amines are limited, consider an alternative biotinylation reagent that targets a different functional group, such as a maleimide-based reagent for sulfhydryl groups (-SH).[7][11]
-
Question: My protein precipitates out of solution after adding the biotin reagent. What's happening?
Answer: Protein precipitation during or after biotinylation is typically caused by over-labeling or changes in the solution environment.
-
Over-Biotinylation: Attaching too many biotin molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[7][12] The PEG4 linker in this compound is designed to be hydrophilic and reduce aggregation, but excessive modification can still be problematic.[3][13]
-
Solvent Incompatibility: The biotin reagent is typically dissolved in an organic solvent like DMSO. Adding a large volume of this solvent to your aqueous protein solution can cause the protein to precipitate.
-
Solution: Prepare a concentrated stock of the biotin reagent so that the final volume of organic solvent in the reaction mixture is minimal, typically less than 10% of the total volume.
-
Question: The biological activity of my protein is lost after biotinylation. How can I prevent this?
Answer: Loss of function is often due to the biotin molecule being attached to a critical amino acid residue in an active site or binding interface.
-
Modification of Critical Residues: The TFP ester randomly labels accessible primary amines. If a lysine residue is essential for the protein's function (e.g., in an enzyme's active site or an antibody's antigen-binding site), its modification can lead to inactivation.[7]
-
Solution: Reduce the degree of labeling by lowering the molar ratio of the biotin reagent.[2][7] This increases the statistical probability of leaving critical sites unmodified. If the problem persists, you may need to switch to a site-specific biotinylation method or use a reagent that targets a different functional group known to be outside the active region.[14]
-
Frequently Asked Questions (FAQs)
1. What is the advantage of a TFP ester over an NHS ester? TFP (2,3,5,6-tetrafluorophenyl) esters are generally more reactive towards primary amines and are more stable against hydrolysis in aqueous buffers compared to N-hydroxysuccinimide (NHS) esters.[4][6] This can lead to more efficient and reproducible labeling, especially in aqueous conditions.
2. What buffer should I use for the biotinylation reaction? Use a buffer that is free of primary amines. Phosphate-Buffered Saline (PBS) or HEPES buffers are excellent choices.[8][9] Avoid buffers like Tris and glycine.[7] The optimal pH is between 7.5 and 8.5.[4]
3. How should I store this compound? Store the solid reagent at -20°C, protected from moisture (desiccated).[3][15] It is hygroscopic, meaning it can absorb moisture from the air, which will cause it to hydrolyze and become inactive.[3]
4. How do I remove unreacted biotin after the labeling reaction? Excess biotin reagent can be easily removed by dialysis or by using a desalting/spin column (e.g., Sephadex G-25).[9][16] This step is crucial to prevent interference in downstream applications that use streptavidin or avidin.[17]
5. How can I determine the efficiency of my biotinylation reaction? The degree of biotinylation can be quantified using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12] However, be aware that the HABA assay can sometimes underestimate the number of incorporated biotins, especially when they are in close proximity on the protein surface.[12]
Data and Protocols
Reaction Condition Summary
The table below summarizes the key quantitative parameters for a successful biotinylation reaction.
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | TFP esters are more stable and reactive in this range.[4][6] |
| Buffer System | PBS, HEPES | Must be free of primary amines (e.g., Tris, Glycine).[7][8] |
| Molar Ratio (Biotin:Protein) | 5:1 to 40:1 | Start with a 20:1 ratio and optimize for your specific protein.[9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[9] |
| Reaction Temperature | 4°C or Room Temp (18-25°C) | Lower temperature requires longer incubation.[1][8] |
| Reaction Time | 30-60 min (Room Temp) or 2 hours (4°C) | Can be optimized to control the degree of labeling.[1][2] |
| Solvent for Stock | Anhydrous DMSO or DMF | Prepare fresh and use immediately.[3][4] |
General Experimental Protocol for Protein Biotinylation
This protocol provides a starting point for labeling a generic IgG antibody.
-
Protein Preparation:
-
Prepare the protein (e.g., 1 mg of IgG) in 500 µL of amine-free buffer (e.g., PBS, pH 8.0).
-
Ensure the protein concentration is at least 1 mg/mL.[9]
-
-
Biotin Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. For example, dissolve ~6.4 mg in 1 mL of DMSO. This solution should be used immediately.[4]
-
-
Biotinylation Reaction:
-
Calculate the volume of biotin reagent needed for the desired molar ratio. For a 20-fold molar excess for 1 mg of IgG (~6.67 nmol):
-
Moles of Biotin needed = 20 * 6.67 nmol = 133.4 nmol
-
Volume of 10 mM stock = 133.4 nmol / 10 mM = 13.34 µL
-
-
Add the calculated volume of the biotin stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][2]
-
-
Quenching and Purification:
-
(Optional) Stop the reaction by adding a small amount of an amine-containing buffer (e.g., 50 µL of 1M Tris-HCl, pH 8.0) and incubate for 15 minutes.
-
Remove the excess, non-reacted biotin reagent and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[16]
-
-
Storage:
-
Store the final biotinylated protein under conditions optimal for the unmodified protein, typically at 4°C for short-term or -20°C for long-term storage.
-
Visualizations
Experimental Workflow
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. This compound | BroadPharm [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How to prevent aggregation of proteins labeled with Biotin-PEG4-TFP ester
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues when labeling with Biotin-PEG4-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
A1: this compound is a biotinylation reagent used to covalently attach biotin (B1667282) to proteins, primarily targeting primary amines such as the side chain of lysine (B10760008) residues. It features a tetrafluorophenyl (TFP) ester, which is more stable in aqueous solutions than the more common N-hydroxysuccinimide (NHS) esters, providing a wider pH range for the labeling reaction (pH 7.5-8.5).[1][2][3] The key feature of this reagent is its polyethylene (B3416737) glycol (PEG4) spacer arm. This hydrophilic spacer increases the water solubility of the biotinylated protein, which helps to prevent aggregation that can occur with more hydrophobic biotinylation reagents.[4][5][6]
Q2: What are the primary causes of protein aggregation when using this compound?
A2: While this compound is designed to minimize aggregation, several factors can still lead to this issue:
-
Over-labeling: Attaching too many biotin molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[7]
-
Sub-optimal Buffer Conditions: An inappropriate pH or ionic strength of the reaction buffer can destabilize the protein, making it more prone to aggregation.[7][8][9] Proteins are often least soluble at their isoelectric point (pI).[9]
-
High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[10][11][12]
-
Improper Reagent Handling: this compound is sensitive to moisture. Improper storage and handling can lead to hydrolysis of the TFP ester, reducing its reactivity and potentially contributing to side reactions.[1][2]
-
Pre-existing Protein Instability: The protein itself may be inherently unstable or prone to aggregation under the required labeling conditions (e.g., temperature, pH).[10]
Q3: Can the PEG linker in this compound completely prevent aggregation?
A3: The hydrophilic PEG4 linker significantly reduces the risk of aggregation compared to biotinylation reagents with hydrophobic linkers.[1][4][5][6] However, it may not completely prevent aggregation if other factors, such as over-labeling or sub-optimal buffer conditions, are not carefully controlled.[7]
Troubleshooting Guide
Issue: Visible precipitation or aggregation of my protein after labeling with this compound.
This guide will walk you through a systematic approach to identify and resolve the cause of protein aggregation during your biotinylation experiment.
Step 1: Review Your Labeling Reaction Parameters
The first step is to carefully examine the conditions of your biotinylation reaction.
| Parameter | Recommendation | Rationale |
| Molar Ratio of Biotin to Protein | Start with a lower molar excess (e.g., 5-20 fold) and optimize as needed. | Over-labeling is a common cause of aggregation.[7] Reducing the amount of biotinylation reagent can prevent this. |
| Protein Concentration | 1-5 mg/mL | Lower protein concentrations can reduce the chances of intermolecular interactions that lead to aggregation.[7][11] |
| Reaction pH | 7.5 - 8.5 | This is the optimal pH range for TFP ester reactivity with primary amines.[1][2][3] However, if your protein is unstable at this pH, consider a lower pH (around 7.2-7.5), which will slow the reaction but may improve protein stability.[7] |
| Reaction Temperature | 4°C for a longer duration (e.g., overnight) or room temperature for a shorter duration (1-2 hours). | Lower temperatures can slow down protein unfolding and aggregation processes.[7] |
| Reaction Buffer | Amine-free buffers such as PBS (Phosphate Buffered Saline) or HEPES. | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the TFP ester.[13] |
Step 2: Assess Reagent and Protein Quality
The quality of your starting materials is critical for a successful labeling reaction.
| Component | Check | Action |
| This compound | Proper storage and handling. | The reagent is moisture-sensitive.[1][2] Always allow the vial to come to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous DMSO immediately before use.[7] |
| Protein Sample | Purity and pre-existing aggregation. | Run a small amount of your starting protein sample on an SDS-PAGE or size-exclusion chromatography (SEC) column to check for purity and pre-existing aggregates. |
| Buffer Components | Freshly prepared and filtered. | Use high-purity reagents to prepare your buffers to avoid contaminants that could affect protein stability. |
Step 3: Implement Process Modifications
If the initial review does not resolve the issue, consider these process modifications.
-
Incremental Addition of Reagent: Instead of adding the entire volume of dissolved this compound at once, add it in smaller aliquots over a period of 30-60 minutes with gentle mixing. This can prevent localized high concentrations of the reagent that may promote aggregation.[7]
-
Inclusion of Stabilizing Additives: Consider adding stabilizing agents to your reaction buffer. The suitability of these additives is protein-dependent and may require empirical testing.
-
Glycerol (5-20%): Can help to stabilize proteins.
-
Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%): Can help to prevent hydrophobic interactions that lead to aggregation.[9]
-
Sugars (e.g., sucrose, trehalose): Can act as protein stabilizers.
-
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio of this compound to Protein
-
Protein Preparation: Dialyze your protein into an amine-free buffer (e.g., PBS, pH 7.5) to a final concentration of 2 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Set up Parallel Reactions: Prepare a series of labeling reactions with varying molar ratios of biotin reagent to protein (e.g., 5:1, 10:1, 15:1, 20:1).
-
Labeling Reaction: Add the calculated volume of the 10 mM this compound stock solution to each protein solution. Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Unreacted Biotin: Purify the biotinylated protein from unreacted biotin using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis:
-
Visually inspect each sample for signs of precipitation.
-
Measure the protein concentration of each sample (e.g., using a Bradford assay).
-
Analyze the samples by SDS-PAGE to check for high molecular weight aggregates.
-
If possible, perform a functional assay to determine the impact of the labeling on the protein's activity.
-
Protocol 2: Stepwise Biotinylation Workflow
-
Pre-reaction Preparation:
-
Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
-
Reagent Dissolution: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
Reaction Incubation:
-
Add a 5 to 20-fold molar excess of the dissolved TFP ester to the protein solution.[7]
-
Incubate at 4°C for a longer duration or at room temperature for 1-2 hours.
-
-
Quenching the Reaction (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris) can be added to a final concentration of approximately 50 mM.
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis or size-exclusion chromatography.
-
Post-labeling Analysis:
-
Determine the degree of biotinylation using a suitable method (e.g., HABA assay).
-
Assess for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
Confirm the integrity and purity of the final product via SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting flowchart for protein aggregation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. goldbio.com [goldbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Fidabio [fidabio.com]
- 11. Inverse relationship of protein concentration and aggregation [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Biotin-PEG4-TFP Ester to Protein Ratios: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the biotinylation of proteins using Biotin-PEG4-TFP ester. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to streamline your bioconjugation workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylation reagent used to covalently attach biotin (B1667282) to proteins and other molecules containing primary amines (e.g., the side chain of lysine (B10760008) residues). It features a tetrafluorophenyl (TFP) ester, which is an amine-reactive functional group. The PEG4 linker is a hydrophilic spacer that helps to increase the solubility of the labeled protein and minimize steric hindrance, ensuring better accessibility of the biotin for detection with streptavidin or avidin.
Q2: What are the advantages of using a TFP ester over a more common NHS ester?
TFP esters offer significant advantages over N-hydroxysuccinimide (NHS) esters. They are more stable in aqueous solutions, particularly at the basic pH levels required for efficient amine labeling.[1] This increased stability to hydrolysis allows for more consistent and efficient labeling over longer reaction times.[1][2]
Q3: What is the optimal pH for reacting this compound with a protein?
The optimal pH range for reacting TFP esters with primary amines is between 7.5 and 8.5.[3][4] This is slightly higher than the optimal pH for NHS esters.
Q4: What types of buffers should be used for the biotinylation reaction?
It is crucial to use a buffer that is free of primary amines. Buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer within the optimal pH range (7.5-8.5) are recommended.[5] Avoid buffers containing Tris or glycine, as they will compete with the protein for reaction with the TFP ester, significantly reducing labeling efficiency.
Q5: How should this compound be stored?
This compound is moisture-sensitive and should be stored at -20°C, protected from moisture.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.
Data Presentation: Recommended Molar Ratios
Optimizing the molar ratio of this compound to protein is critical for achieving the desired degree of labeling without compromising protein function. The following table provides recommended starting points for your experiments. Note that TFP esters are generally more reactive than NHS esters, and these ratios are a guideline for optimization.
| Protein Concentration | Recommended Molar Excess of this compound to Protein | Expected Outcome & Considerations |
| ≥ 5 mg/mL | 5:1 to 15:1 | Start with a 10-fold excess. Higher concentrations of protein lead to more efficient labeling, requiring a lower molar excess of the biotinylation reagent.[5] |
| < 5 mg/mL | 20:1 to 50:1 | For more dilute protein solutions, a higher molar excess is needed to drive the reaction and outcompete hydrolysis.[5] |
| General IgG Labeling | 15:1 to 20:1 | A 20-fold molar excess for an IgG at 2 mg/mL typically results in 3-5 biotin molecules per antibody. This is a good starting point for many applications.[6] |
Experimental Protocols
Protocol: Optimizing and Performing Protein Biotinylation with this compound
This protocol provides a general procedure for labeling a protein with this compound and should be optimized for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL for optimal results.[7]
-
If necessary, perform a buffer exchange to remove any incompatible buffer components.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
-
Biotinylation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (refer to the table above).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times are possible due to the stability of the TFP ester.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted TFP ester.
-
-
Purify the Biotinylated Protein:
-
Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Determine the Degree of Biotinylation:
-
Quantify the number of biotin molecules per protein molecule using a method such as the HABA assay. This will allow you to assess the efficiency of your labeling reaction.
-
Troubleshooting Guide
Issue 1: Low or No Biotinylation
| Possible Cause | Troubleshooting Step |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or borate buffer before starting the labeling reaction. |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 7.5 and 8.5 for optimal TFP ester reactivity. |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL. For dilute solutions, significantly increase the molar excess of the biotinylation reagent.[5] |
| Inactive this compound due to hydrolysis. | Prepare a fresh stock solution of the biotinylation reagent in anhydrous DMSO or DMF immediately before use. Ensure the reagent has been stored properly. |
Issue 2: Protein Precipitation During or After Labeling
| Possible Cause | Troubleshooting Step |
| Over-labeling of the protein. | Reduce the molar excess of the this compound in the reaction. Perform a titration experiment to find the optimal ratio that maintains protein solubility. |
| Change in protein pI and solubility due to modification. | After the reaction, try adjusting the pH of the solution. The hydrophilic PEG4 linker is designed to minimize this issue, but extensive labeling can still cause precipitation. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Incomplete removal of excess biotinylation reagent. | Increase the dialysis time or use a desalting column for more efficient removal of unreacted biotin. |
| Variability in the labeling reaction. | Ensure all reaction parameters (protein concentration, buffer pH, temperature, and incubation time) are kept consistent between batches. Quantifying the degree of labeling for each batch is crucial for reproducibility. |
Visualizations
Caption: Experimental workflow for optimizing protein biotinylation.
Caption: Troubleshooting flowchart for common biotinylation issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Biotin-PEG4-TFP Ester Labeling and Purification
Welcome to the technical support center for Biotin-PEG4-TFP ester labeling. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a TFP ester over an NHS ester for biotinylation?
Tetrafluorophenyl (TFP) esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2] This increased stability, particularly at basic pH, can lead to higher coupling efficiency.[3][4] While TFP esters are somewhat more hydrophobic, their enhanced stability in aqueous reaction buffers makes them a robust choice for amine labeling.[1][5]
Q2: My biotinylated protein is precipitating out of solution. What could be the cause?
Protein precipitation following biotinylation can be a result of over-labeling. The addition of too many biotin (B1667282) molecules can alter the protein's net charge and isoelectric point (pI), leading to decreased solubility.[6][7] To mitigate this, it is crucial to optimize the molar excess of the biotinylation reagent used in the reaction.[6]
Q3: I am observing a high background signal in my downstream applications. What is the likely cause and how can I fix it?
A high background signal is often due to the presence of excess, unreacted this compound.[8] This can lead to non-specific binding in subsequent steps.[9] To resolve this, it is essential to efficiently remove all unbound biotin after the labeling reaction using one of the purification methods detailed below. Inconsistent removal of excess biotin can also lead to batch-to-batch variability in your results.[8]
Q4: Can I quench the this compound reaction instead of immediate purification?
Yes, the reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine (B1666218).[6][10] These small molecules will react with the excess TFP ester, rendering it non-reactive. Following quenching, you must still perform a purification step to remove both the quenched biotin reagent and the quenching agent itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Presence of primary amines in the reaction buffer: Buffers like Tris or glycine will compete with your target molecule for the TFP ester. | Ensure your reaction buffer is free of primary amines. Buffers such as PBS, HEPES, or bicarbonate are recommended.[6][11] |
| Suboptimal pH: The optimal pH for TFP ester conjugation to primary amines is slightly higher than for NHS esters. | The recommended pH range for TFP ester reactions is typically between 7.5 and 8.5.[5] | |
| Hydrolyzed/Inactive Reagent: this compound is moisture-sensitive. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[11] | |
| Inconsistent Results Between Batches | Incomplete removal of excess biotin: This can lead to variability in non-specific binding. | Optimize your purification protocol. Consider increasing the dialysis time or the number of buffer changes. For size exclusion chromatography, ensure you are using the correct column size and following the manufacturer's protocol.[8] |
| Variable degree of labeling: Differences in reaction time or temperature can affect the extent of biotinylation. | Standardize your reaction conditions, including time, temperature, and the molar ratio of biotin reagent to your molecule. | |
| Loss of Protein/Antibody During Purification | Over-labeling causing insolubility and aggregation: Highly hydrophobic biotin can cause the protein to become insoluble. | Reduce the molar ratio of this compound to your protein in the labeling reaction.[12] |
| Improper use of purification columns: Using a spin column with an incorrect Molecular Weight Cut-Off (MWCO) or applying a sample volume outside the recommended range can lead to poor recovery. | Ensure the MWCO of your dialysis membrane or spin column is well below the molecular weight of your protein.[13] Follow the manufacturer's guidelines for sample volume and centrifugation speeds.[12] |
Comparison of Methods for Removing Excess this compound
| Method | Principle | Typical Purity | Recovery | Speed | Pros | Cons |
| Dialysis | Diffusion-based separation of molecules based on size through a semi-permeable membrane. | >95% | High | Slow (24-48 hours) | Gentle, suitable for large sample volumes. | Time-consuming, requires large buffer volumes.[14] |
| Size Exclusion Chromatography (Spin Columns) | Separation based on molecular size. Smaller molecules are retained in the porous resin, while larger molecules pass through.[15] | >95% | High (>95% for some products)[16] | Fast (< 15 minutes)[14][16] | Rapid, high recovery, suitable for small volumes.[14] | Can lead to sample dilution with gravity-flow columns.[14] |
| Affinity Purification (Streptavidin Beads) | Specific binding of biotinylated molecules to immobilized streptavidin or avidin.[17] | Variable (depends on elution conditions) | Very High | 30-60 minutes | High specificity, can be used for enrichment. | Elution often requires harsh, denaturing conditions.[17] |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using Dialysis
This method is suitable for sample volumes typically greater than 100 µL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. For optimal removal, perform at least three buffer changes over a period of 24 to 48 hours.[14][18]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 2: Removal of Excess Biotin using Size Exclusion Chromatography (Spin Column)
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer according to the manufacturer's protocol. This usually involves a centrifugation step.
-
Place the column into a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.
Visual Guides
Caption: Workflow for biotinylation and subsequent purification.
Caption: Troubleshooting decision tree for biotinylation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. itwreagents.com [itwreagents.com]
- 16. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. goldbio.com [goldbio.com]
- 18. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
Biotin-PEG4-TFP ester storage and stability issues
Welcome to the technical support center for Biotin-PEG4-TFP ester. This guide provides detailed information on storage, stability, and troubleshooting for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Proper storage is crucial to maintain the reactivity of this compound. Follow these guidelines to ensure optimal performance:
-
Solid Form: Store the lyophilized powder at -20°C, protected from moisture and direct sunlight.[1][2][][4][5] When stored correctly, the solid reagent is stable for up to three years.[1]
-
In Solvent: For stock solutions, dissolve the ester in an anhydrous, amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][6] Store these stock solutions in small aliquots at -80°C for up to one year to minimize freeze-thaw cycles.[1] Before sealing vials for storage, it is beneficial to purge the headspace with an inert gas like nitrogen or argon to displace moisture and oxygen.[2][5]
Q2: My solid this compound appears "tacky." Is it still usable?
This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][5] A "tacky" or difficult-to-handle solid is a sign of moisture exposure.[2][5] While it may still have some reactivity, its efficiency is likely compromised due to hydrolysis. For best results, use a fresh, non-tacky vial of the reagent. To prevent this, always allow the vial to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture onto the cold powder.[2][5]
Q3: What makes TFP esters different from the more common NHS esters?
Tetrafluorophenyl (TFP) esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters in terms of stability. TFP esters are less susceptible to spontaneous hydrolysis, especially in aqueous solutions at neutral to basic pH.[][6][7][8][9][10][11] This enhanced stability allows for more efficient and reliable conjugation to primary amines (e.g., on proteins or peptides) with higher yields.[7][9][11]
Q4: What is the optimal pH for reacting this compound with my protein?
The optimal pH range for conjugating TFP esters to primary amines is between 7.5 and 8.5.[2][5][6][12] This is slightly higher than the optimal pH for NHS esters.[13]
Q5: Can I use buffers like Tris or glycine (B1666218) in my conjugation reaction?
No. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the TFP ester.[2] This will significantly reduce the efficiency of your intended biotinylation. Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffers.
Troubleshooting Guide
Low biotinylation efficiency or inconsistent results can be frustrating. This guide addresses common issues and provides solutions.
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | 1. Hydrolyzed Reagent: The TFP ester has been degraded by moisture. | • Always allow the reagent vial to warm to room temperature before opening.[2][5]• Reconstitute the reagent in high-quality anhydrous DMSO or DMF immediately before use.[2]• Use a fresh vial of the reagent if moisture contamination is suspected. |
| 2. Interfering Buffer Components: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | • Perform buffer exchange of your sample into an amine-free buffer (e.g., PBS, HEPES) at the recommended pH (7.5-8.5). | |
| 3. Incorrect Molar Ratio: Insufficient molar excess of the biotin (B1667282) reagent over the target molecule. | • Optimize the molar ratio of this compound to your protein. A 10-20 fold molar excess is a common starting point. | |
| 4. Low Protein Concentration: Dilute protein solutions can lead to less efficient labeling. | • If possible, concentrate your protein solution. Higher concentrations (1-10 mg/mL) generally result in more efficient biotinylation. | |
| Protein Precipitation during Reaction | 1. High Concentration of Organic Solvent: Adding a large volume of the DMSO/DMF stock solution to your aqueous protein sample. | • Keep the volume of the added biotin stock solution to a minimum, ideally less than 10% of the total reaction volume. |
| 2. Inherent Instability of the Protein: The protein may be unstable under the reaction conditions (pH, temperature). | • Perform the reaction at a lower temperature (e.g., 4°C for a longer duration) to see if that improves stability. | |
| High Background in Downstream Assays | 1. Incomplete Removal of Unreacted Biotin: Free this compound interferes with assays. | • Ensure thorough purification of the biotinylated product using dialysis or a suitable desalting column (e.g., G-25) to remove all non-reacted biotin. |
| 2. Non-specific Binding: The biotinylated protein is binding non-specifically in your assay. | • Increase the number of washing steps in your assay protocol.• Include a blocking agent (e.g., BSA) in your buffers. | |
| Loss of Protein Activity | 1. Biotinylation of Critical Residues: A primary amine in the active site or a binding interface of your protein has been modified. | • Reduce the molar excess of the this compound to achieve a lower degree of labeling. This statistically reduces the chance of modifying a critical residue. |
Data Presentation
Hydrolytic Stability of TFP vs. NHS Esters
TFP esters exhibit significantly greater stability against hydrolysis compared to NHS esters, particularly at basic pH. This is a key advantage, as the competing hydrolysis reaction reduces the amount of active ester available for conjugation with the target amine.
| pH | Ester Type | Half-Life (t1/2) | Stability Fold-Increase (TFP vs. NHS) |
| 7.0 | TFP | ~13.7 hours | ~1.9x |
| NHS | ~7.2 hours | ||
| 8.0 | TFP | ~4.1 hours | ~3.0x |
| NHS | ~1.4 hours | ||
| 10.0 | TFP | ~5.8 hours | ~8.5x - 10x |
| NHS | ~39 minutes |
Data compiled from a study on self-assembled monolayers, which demonstrates the relative stability trends.[1]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Protein Biotinylation
This protocol provides a starting point for the biotinylation of a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (dialysis cassette or desalting column)
Procedure:
-
Sample Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Biotinylation Reaction: a. Calculate the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold) over your protein. b. Add the calculated volume of the biotin stock to the protein solution while gently vortexing. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialyzing the sample against PBS or by using a desalting column.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Non-specific Binding in Biotin-Streptavidin Pull-Down Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and minimize non-specific binding in pull-down assays involving biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a biotin-streptavidin pull-down assay?
A1: Non-specific binding refers to the interaction of proteins or other molecules in your sample with the affinity matrix (e.g., streptavidin beads) or the biotinylated bait protein in a manner that is not dependent on the specific biological interaction being investigated. This results in the co-elution of unwanted contaminants, leading to high background and potentially false-positive results.
Q2: What are the primary causes of non-specific binding?
A2: Non-specific binding can arise from several factors, including:
-
Hydrophobic Interactions: Proteins in the cell lysate can non-specifically adhere to the surfaces of the beads or the bait protein through hydrophobic interactions.[1][2]
-
Ionic Interactions: Charged molecules can interact with charged groups on the beads or proteins.
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain proteins that are endogenously biotinylated, which will bind directly to streptavidin beads.[3]
-
Highly Abundant Proteins: Abundant cellular proteins, such as actin and tubulin, can be frequent non-specific binders.[1][2]
-
Inadequate Blocking: Insufficient blocking of the bead surface can leave sites open for non-specific protein adherence.
-
Suboptimal Washing: Ineffective wash steps may fail to remove loosely bound, non-specific proteins.
Q3: How can I prevent non-specific binding before starting my pull-down assay?
A3: Proactive measures can significantly reduce background binding. These include:
-
Pre-clearing the Lysate: Incubate your cell lysate with unconjugated beads (e.g., plain agarose (B213101) or magnetic beads) before adding your biotinylated bait.[4] This step captures proteins that would non-specifically bind to the bead matrix itself.
-
Using High-Quality Reagents: Ensure your biotinylation reagents, buffers, and beads are of high quality and not expired.
-
Proper Biotinylation: Avoid over-biotinylation of your bait protein, as this can increase its "stickiness." Aim for a low to moderate degree of labeling.[5]
Troubleshooting Guide
Issue 1: High background in the "no bait" negative control lane.
This indicates that proteins are binding non-specifically to the streptavidin beads themselves.
Possible Cause & Solution
| Possible Cause | Troubleshooting Recommendation | Rationale |
| Inadequate Blocking of Beads | Before adding the lysate, incubate the streptavidin beads with a blocking agent. Common choices include Bovine Serum Albumin (BSA) or casein. | Blocking agents saturate non-specific binding sites on the bead surface, preventing lysate proteins from adhering. |
| Ineffective Washing | Increase the number of wash steps (from 3 to 5) and/or the volume of wash buffer. Consider increasing the stringency of the wash buffer (see Issue 2). | More extensive washing helps to remove proteins that are weakly and non-specifically bound to the beads. |
| Hydrophobic/Ionic Interactions with Beads | Add a non-ionic detergent (e.g., Tween-20, NP-40) to your lysis and wash buffers. Also, consider optimizing the salt concentration. | Detergents disrupt hydrophobic interactions, while salts can disrupt ionic interactions, thus reducing non-specific adherence to the beads.[6] |
Issue 2: High background in the experimental lane compared to the negative control.
This suggests that proteins are binding non-specifically to your biotinylated bait protein.
Possible Cause & Solution
| Possible Cause | Troubleshooting Recommendation | Rationale |
| Suboptimal Wash Buffer Stringency | Increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) and/or the detergent concentration in your wash buffer. | Higher stringency buffers are more effective at disrupting weaker, non-specific interactions while preserving the specific, high-affinity interaction of interest.[7] |
| Over-biotinylation of Bait Protein | Reduce the molar excess of the biotinylating reagent during the labeling reaction.[5] | Excessive biotinylation can alter the protein's surface properties, making it more prone to non-specific interactions. |
| Presence of Endogenous Biotinylated Proteins | If your protein of interest has a similar molecular weight to common endogenously biotinylated proteins, consider using a different detection method or a more stringent purification strategy. | This helps to differentiate your specific signal from the background caused by naturally biotinylated molecules. |
Data Presentation: Optimizing Buffer Components
The following tables provide a summary of common additives used to reduce non-specific binding. Optimal concentrations should be determined empirically for each specific protein interaction.
Table 1: Common Detergents for Reducing Non-specific Binding
| Detergent | Type | Typical Working Concentration | Notes |
| Tween-20 | Non-ionic | 0.05% - 0.2% (v/v) | A mild detergent effective at reducing hydrophobic interactions.[8] |
| NP-40 (Igepal CA-630) | Non-ionic | 0.1% - 0.5% (v/v) | Another mild detergent commonly used in lysis and wash buffers.[7] |
| Triton X-100 | Non-ionic | 0.1% - 1.0% (v/v) | Similar to NP-40, effective for solubilizing proteins and reducing background. |
| CHAPS | Zwitterionic | 0.1% - 0.5% (w/v) | Can be useful for maintaining the native structure of some proteins while reducing non-specific binding.[5] |
Table 2: Effect of Salt Concentration on Non-specific Binding
| Salt (e.g., NaCl) | Typical Concentration Range | Effect on Non-specific Binding | Caution |
| Low Salt | 50 - 100 mM | May result in higher background due to increased ionic interactions. | |
| Physiological Salt | 150 mM | A good starting point for most pull-down assays.[9] | |
| High Salt | 250 - 500 mM | Generally reduces non-specific ionic interactions, leading to lower background.[9] | May disrupt weaker, specific protein-protein interactions. |
Table 3: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Readily available and generally effective. | May not be sufficient for all systems; can be a source of contamination in mass spectrometry. |
| Casein (from milk) | 1% - 5% (w/v) | Often more effective than BSA at blocking non-specific sites.[10] | Can interfere with the detection of phosphoproteins. |
| Normal Serum | 1% - 5% (v/v) | Can be very effective, especially when from the same species as the secondary antibody (in downstream Western blotting). | More expensive than BSA or casein. |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of a Purified Protein
This protocol describes the biotinylation of a purified protein containing primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester of biotin (B1667282).
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ NHS-Biotin or Sulfo-NHS-Biotin (Thermo Fisher Scientific)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-sulfo NHS esters
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the Protein Sample: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange into PBS.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-biotin reagent in DMSO (for NHS-Biotin) or an aqueous buffer (for Sulfo-NHS-Biotin) to a concentration of 10 mM.[11]
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent to the protein solution.[12] For example, for 1 mL of a 2 mg/mL IgG solution (approx. 13.3 nmol), you would add 26.6 µL of a 10 mM biotin reagent solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction). Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column according to the manufacturer's instructions.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Streptavidin Pull-Down Assay
This protocol outlines the steps for a pull-down assay using a biotinylated bait protein and streptavidin-coated magnetic beads.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential interacting partners
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.1% NP-40)[7]
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer or a non-denaturing buffer with 2-5 mM biotin)
-
Magnetic rack
Procedure:
-
Bead Preparation and Blocking: a. Resuspend the streptavidin magnetic beads and transfer the desired amount to a fresh tube. b. Place the tube on a magnetic rack to pellet the beads, then discard the storage buffer. c. Add wash buffer, vortex briefly, pellet the beads again, and discard the supernatant. Repeat this wash step twice. d. To block, resuspend the beads in wash buffer containing 1% BSA and incubate for 30 minutes at 4°C with rotation.
-
Binding of Biotinylated Bait: a. Pellet the blocked beads on the magnetic rack and discard the blocking buffer. b. Resuspend the beads in lysis buffer containing your biotinylated bait protein. c. Incubate for 1-2 hours at 4°C with rotation to allow the bait to bind to the beads.
-
Prey Protein Incubation: a. Pellet the beads with the bound bait and discard the supernatant. b. Add your pre-cleared cell lysate to the beads. c. Incubate for 2-4 hours or overnight at 4°C with rotation to allow the prey protein to bind to the bait.
-
Washing: a. Pellet the beads on the magnetic rack and save the supernatant (this is the "unbound" fraction). b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. Incubate for 5 minutes with rotation. c. Pellet the beads and discard the supernatant. Repeat this wash step 3-5 times.
-
Elution: a. After the final wash, remove all residual wash buffer. b. To elute the protein complexes, resuspend the beads in 2X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes.[7] c. Pellet the beads and collect the supernatant, which contains your eluted proteins for analysis by SDS-PAGE and Western blotting.
Visualizations
Caption: Experimental workflow for a biotin-streptavidin pull-down assay.
Caption: Troubleshooting decision tree for high background in pull-down assays.
References
- 1. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 3. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. licorbio.com [licorbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
Impact of buffer components on Biotin-PEG4-TFP ester reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the impact of buffer components on the reactivity of Biotin-PEG4-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH range for conjugating this compound to free amines is between 7.5 and 8.5.[1] This range represents a balance between ensuring that the primary amine is deprotonated and available for reaction, while minimizing the hydrolysis of the TFP ester, which becomes more rapid at higher pH values.[2]
Q2: Which buffers are recommended for this compound conjugation reactions?
A2: Amine-free buffers are essential for successful conjugation. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.5, HEPES, and borate (B1201080) buffers.[3] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester, thereby reducing conjugation efficiency.[3][4]
Q3: How does the stability of this compound compare to NHS esters?
A3: TFP esters are generally more stable in aqueous solutions than N-hydroxysuccinimide (NHS) esters, particularly at the basic pH levels required for efficient amine conjugation.[1][5][6] This increased hydrolytic stability provides a greater degree of control and a longer reaction window.[6]
Q4: How should this compound be stored?
A4: this compound is sensitive to moisture.[1][3] It should be stored at -20°C in a desiccated environment.[1][7] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the TFP ester.[1][3]
Q5: How can I quench the reaction of this compound?
A5: To stop the conjugation reaction, a quenching buffer containing a high concentration of a primary amine can be added. A common quenching solution is Tris buffer (e.g., 50-100 mM Tris-HCl, pH 7.5-8.0).[3] The primary amines in the Tris buffer will react with any remaining unreacted TFP ester, preventing further modification of your target molecule.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | Presence of primary amines in the buffer (e.g., Tris, glycine). | Buffer exchange the protein sample into an amine-free buffer like PBS, HEPES, or Borate buffer before starting the conjugation.[3][4] |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is within the optimal range of 7.5-8.5 for TFP esters.[1] | |
| Hydrolysis of the this compound. | Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[1][3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3] | |
| Insufficient molar excess of the biotinylation reagent. | For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[3] | |
| Protein Aggregation/Precipitation after Labeling | High degree of biotinylation leading to changes in protein solubility. | Reduce the molar excess of the this compound in the reaction. Optimize the reaction time and temperature. |
| Inappropriate buffer conditions. | Screen different amine-free buffers and consider the inclusion of solubility-enhancing excipients. | |
| Inconsistent Results Between Experiments | Variability in reagent stability. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent reaction times or temperatures. | Standardize the incubation time and temperature for all experiments to ensure reproducibility. |
Data Presentation
Table 1: Comparison of Hydrolysis Half-Life for TFP and NHS Esters at Various pH Levels
This table summarizes the hydrolytic stability of Tetrafluorophenyl (TFP) esters compared to N-hydroxysuccinimide (NHS) esters at different pH values. The data indicates that TFP esters are significantly more resistant to hydrolysis, especially at the higher pH levels required for efficient amine conjugation.[2]
| pH | Half-Life of TFP Ester (minutes) | Half-Life of NHS Ester (minutes) |
| 7.0 | ~420 | ~220 |
| 8.0 | ~180 | ~60 |
| 10.0 | ~360 | ~39 |
Data is derived from studies on self-assembled monolayers and provides a relative comparison of stability.[2]
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of Proteins with this compound
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of at least 2 mg/mL for optimal results.[8]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess is suggested.[3]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.[3]
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Assessing the Stability of this compound in a Specific Buffer
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Spectrophotometer capable of measuring absorbance at 260 nm
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the buffer of interest to a final concentration where the absorbance of the hydrolysis byproduct (2,3,5,6-tetrafluorophenol) can be monitored over time.
-
Immediately after dilution, begin monitoring the increase in absorbance at approximately 260 nm at set time intervals.
-
The rate of hydrolysis can be determined by plotting the absorbance versus time. The half-life of the ester in the specific buffer can then be calculated from this data.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for low biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Biotin-PEG4-TFP Ester Biotinylation Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm successful biotinylation of proteins and other molecules using Biotin-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester.
Frequently Asked Questions (FAQs)
Q1: How does Biotin-PEG4-TFP ester work to biotinylate my protein?
A1: this compound is an amine-reactive biotinylation reagent. The TFP ester group reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction covalently attaches the biotin (B1667282) molecule to your protein of interest. The PEG4 (polyethylene glycol) spacer arm is hydrophilic, which helps to reduce aggregation of the biotinylated protein in solution.[1][2][3]
Q2: What are the main methods to confirm that my protein has been successfully biotinylated?
A2: Several methods can be used to confirm successful biotinylation. The choice of method depends on the required level of detail and available equipment. Common methods include:
-
HABA/Avidin Assay: A colorimetric assay to quantify the amount of biotin incorporated.
-
SDS-PAGE and Western Blot: To visualize a shift in molecular weight and to detect the biotin tag using streptavidin conjugates.
-
Mass Spectrometry: To identify the precise location and number of biotin modifications on the protein.
Q3: What is the optimal pH for the biotinylation reaction with this compound?
A3: The optimal pH range for the reaction of TFP esters with primary amines is typically between 7.5 and 8.5.[1][3] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the TFP ester.[4] Phosphate-buffered saline (PBS) at a pH of 7.5-8.0 is a commonly used reaction buffer.
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: It is essential to remove any non-reacted biotinylation reagent before performing confirmation assays, as its presence can lead to inaccurate results.[4] Common methods for removal include:
-
Dialysis: Effective for larger sample volumes.
-
Size-Exclusion Chromatography (e.g., desalting columns): A rapid method for smaller sample volumes.
Troubleshooting Guide
This guide addresses common issues encountered during the confirmation of biotinylation.
| Problem | Possible Cause(s) | Recommended Action(s) |
| HABA Assay: No or low biotin incorporation detected | Inefficient Biotinylation: - Incorrect buffer pH or presence of primary amines (e.g., Tris). - Hydrolyzed/inactive this compound. - Insufficient molar excess of biotinylation reagent. | - Ensure the reaction buffer is amine-free (e.g., PBS) and the pH is between 7.5 and 8.5. - Use fresh, high-quality this compound. Allow the reagent to come to room temperature before opening to prevent moisture condensation.[4] - Optimize the molar ratio of this compound to your protein. A 10- to 20-fold molar excess is a good starting point. |
| HABA Assay Issues: - Presence of unreacted biotin in the sample. - Steric hindrance preventing biotin from displacing HABA from avidin.[5] | - Thoroughly remove unreacted biotin using dialysis or a desalting column. - For a more accurate quantification that is less prone to steric hindrance, consider alternative methods or a biotin quantitation kit that does not rely on the HABA-avidin displacement principle. | |
| SDS-PAGE: No visible band shift | Low Degree of Labeling: The addition of a few biotin molecules may not cause a detectable shift in molecular weight, especially for large proteins.[6] | - A lack of a visible shift does not definitively mean the biotinylation failed. Proceed with a Western blot for more sensitive detection. - To confirm a shift, you can incubate a small aliquot of the biotinylated protein with streptavidin. The large streptavidin tetramer will cause a significant and easily detectable upward shift in the band on SDS-PAGE.[6] |
| Gel Resolution: The percentage of the polyacrylamide gel may not be optimal to resolve the small mass change. | - Use a higher percentage gel for smaller proteins or a gradient gel for a wider separation range. | |
| Western Blot: No signal or weak signal | Inefficient Biotinylation: See causes under "HABA Assay" section. | - Troubleshoot the biotinylation reaction as described above. |
| Inefficient Transfer: The biotinylated protein may not have transferred efficiently from the gel to the membrane. | - Optimize transfer conditions (time, voltage, buffer). A Ponceau S stain can be used to visualize total protein on the membrane after transfer. | |
| Suboptimal Streptavidin-HRP Concentration: The concentration of the streptavidin-horseradish peroxidase (HRP) conjugate may be too low. | - Optimize the concentration of Streptavidin-HRP. A typical starting dilution is 1:5,000 to 1:20,000.[7] | |
| Blocking Buffer Interference: Some blocking buffers, like non-fat dry milk, contain endogenous biotin which can interfere with the assay.[8] | - Use a blocking buffer that does not contain biotin, such as Bovine Serum Albumin (BSA) or specialized commercial blocking buffers.[8] | |
| Western Blot: High background or non-specific bands | Non-specific Binding of Streptavidin-HRP: The streptavidin conjugate may be binding non-specifically to the membrane or other proteins. | - Ensure adequate blocking of the membrane (e.g., 1-2 hours at room temperature). - Increase the number and duration of wash steps. - Titrate the Streptavidin-HRP to the lowest concentration that still provides a good signal. |
| Endogenous Biotinylated Proteins: Many cell lysates naturally contain biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin-HRP.[9][10] | - Run a control lane with the non-biotinylated protein to identify endogenous biotinylated proteins. | |
| Mass Spectrometry: No biotinylated peptides identified | Inefficient Biotinylation or Digestion: The protein may not be biotinylated, or the subsequent enzymatic digestion (e.g., with trypsin) may be incomplete. | - Confirm biotinylation by a less sensitive but quicker method like a dot blot or Western blot first. - Optimize the protein digestion protocol. |
| Poor Ionization of Biotinylated Peptides: The addition of the biotin-PEG4 moiety can alter the charge state and hydrophobicity of peptides, affecting their ionization and detection by the mass spectrometer.[11] | - Adjust the mass spectrometry data acquisition parameters to account for potential changes in peptide properties. Consult with a mass spectrometry specialist if possible. | |
| Incorrect Mass Shift in Data Analysis: The data analysis software may not be correctly searching for the mass addition corresponding to the this compound modification. | - Ensure the correct mass of the Biotin-PEG4 moiety is included as a variable modification in the database search parameters. The net mass addition for Biotin-PEG4-NHS ester is 473.22 Da, which can be used as a close approximation. |
Experimental Protocols
HABA/Avidin Assay for Biotin Quantification
This protocol allows for the estimation of the molar ratio of biotin to protein.
Materials:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution
-
Avidin solution
-
Biotinylated protein sample (with unreacted biotin removed)
-
Spectrophotometer capable of reading at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format): [5][12]
-
Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is your A500 HABA/Avidin).
-
Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Incubate for 2 minutes at room temperature.
-
Measure the absorbance at 500 nm again (this is your A500 HABA/Avidin/Biotin Sample).
-
Calculate the concentration of biotin using the Beer-Lambert law and the change in absorbance. The extinction coefficient for the HABA/avidin complex at 500 nm is approximately 34,000 M-1cm-1.[5]
Quantitative Data Interpretation:
| Molar Ratio of Biotin to Protein | Interpretation |
| 0 | No biotinylation |
| 1-3 | Low degree of labeling |
| 3-7 | Moderate degree of labeling (often ideal for antibodies) |
| >7 | High degree of labeling (may risk protein aggregation or loss of function) |
Note: These are general guidelines. The optimal degree of labeling is application-dependent.
SDS-PAGE and Western Blot for Biotin Detection
This protocol allows for the qualitative detection of biotinylated proteins.
Materials:
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Prepare your biotinylated protein sample by adding Laemmli sample buffer.
-
Run the biotinylated sample and an un-biotinylated control on an SDS-PAGE gel.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature to prevent non-specific binding.[8]
-
-
Streptavidin-HRP Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.[14]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Mass Spectrometry for Biotinylation Site Analysis
This is a highly sensitive method for confirming biotinylation and identifying the specific sites of modification.
General Workflow:
-
Protein Digestion: The biotinylated protein is digested into smaller peptides using a protease, typically trypsin.
-
Enrichment of Biotinylated Peptides (Optional but Recommended): Biotinylated peptides can be enriched from the complex mixture using streptavidin-coated beads.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[13][15]
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides. The search parameters must include the mass of the Biotin-PEG4 moiety as a potential modification on amine-containing residues (lysine and the N-terminus).[14][15]
Visualizations
Caption: Workflow for biotinylation and confirmation.
Caption: Troubleshooting decision tree for biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cautionary Tale: Endogenous Biotinylated Proteins and Exogenously-Introduced Protein A Cause Antibody-Independent Artefacts in Western Blot Studies of Brain-Derived Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Steric Hindrance with the PEG4 Spacer
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using a PEG4 spacer to minimize steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is a PEG4 spacer and what are its primary advantages in bioconjugation?
A1: A PEG4 spacer is a short, hydrophilic linker composed of four repeating ethylene (B1197577) glycol units. Its primary advantages in bioconjugation include:
-
Enhanced Solubility: The hydrophilic nature of the PEG4 spacer increases the water solubility of hydrophobic molecules, such as certain drug payloads, which helps to prevent aggregation.[1][2]
-
Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides optimal spatial separation between conjugated molecules. This is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with binding sites.[1][2]
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer can contribute to a longer circulation half-life of the bioconjugate.[1][2]
-
Reduced Immunogenicity: The PEG component can create a "shielding" hydration layer around the bioconjugate, which can mask immunogenic epitopes and reduce the risk of an immune response.[1][2]
Q2: How does the length of a PEG spacer, such as PEG4, impact its effectiveness?
A2: The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While a PEG4 spacer often provides a good balance, the ideal length is context-dependent.[2]
-
Too short: A shorter linker may not provide enough space to overcome steric hindrance, potentially leading to reduced binding affinity or aggregation.
-
Too long: An excessively long linker might lead to decreased potency in applications like PROTACs due to a higher entropic penalty upon binding.[3]
Antibody-Drug Conjugates (ADCs)
Q3: How does a PEG4 spacer influence the Drug-to-Antibody Ratio (DAR) in ADCs?
A3: A PEG4 spacer can help achieve a higher DAR by improving the solubility of hydrophobic payloads, which in turn allows more drug molecules to be attached to a single antibody without causing aggregation.[4] However, the impact of PEG spacer length on DAR can be complex and depends on the specific payload and conjugation chemistry. In some cases, shorter PEG linkers like PEG2 have resulted in higher DARs compared to longer ones like PEG8, while in other instances, intermediate lengths are optimal.[2]
Q4: Can a PEG4 spacer help to reduce the aggregation of ADCs?
A4: Yes, incorporating a PEG4 spacer is a key strategy to mitigate ADC aggregation.[1] The hydrophilic PEG chain creates a hydration shell and provides a steric shield that physically separates the hydrophobic payloads on adjacent ADC molecules, reducing intermolecular hydrophobic interactions that lead to aggregation.[1]
PROTACs
Q5: What is the role of a PEG4 linker in PROTAC design?
A5: In Proteolysis Targeting Chimeras (PROTACs), the linker is a critical component that connects the target protein binder to the E3 ligase ligand. A PEG4 linker offers several advantages:
-
Facilitates Ternary Complex Formation: The flexibility and length of the PEG4 linker help to correctly orient the target protein and the E3 ligase for the formation of a stable and productive ternary complex, which is essential for target degradation.[3][5]
-
Improves Physicochemical Properties: PEG linkers enhance the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[3][6]
-
Modulates Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, potentially enhancing cell permeability.[6][7]
Troubleshooting Guides
Low Bioconjugation Yield
Issue: You are observing a low yield in your bioconjugation reaction with a PEG4 spacer.
| Possible Cause | Troubleshooting Steps |
| Inactive Maleimide (B117702) Group | The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[8] For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) at 4°C.[8] |
| Oxidized Thiol Groups | Cysteine residues may have formed disulfide bonds and are unavailable for conjugation. Before conjugation, reduce the protein with a mild reducing agent like TCEP or DTT. It is crucial to remove DTT after reduction, as it will compete with your protein for the maleimide linker. TCEP does not need to be removed.[8] |
| Incorrect Reaction pH | The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[9] For NHS-ester reactions with primary amines, the optimal pH is typically between 7.2 and 8.5.[10] Using buffers outside the optimal range can lead to side reactions or reduced efficiency. |
| Suboptimal Molar Ratio | An insufficient molar excess of the PEG4-linker reagent can result in an incomplete reaction. For NHS-ester labeling of antibodies, a 20-fold molar excess is often recommended for a protein concentration of 1-10 mg/mL to achieve a labeling of 4-6 biotins per antibody.[10][11] For maleimide reactions, a 10-20 fold molar excess is a common starting point.[8] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with NHS esters.[10] Ensure your reaction buffer is free of such components. |
High Background in ELISA
Issue: You are experiencing high background signal in your ELISA assay that utilizes a PEGylated reagent.
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Inadequate washing can leave behind unbound PEGylated reagents, leading to high background. Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step.[7][12] |
| Improper Blocking | The blocking buffer may not be effectively preventing non-specific binding. Optimize the blocking buffer by trying different agents (e.g., BSA, casein).[12] |
| Excessive Reagent Concentration | The concentration of your PEGylated detection antibody or other reagent may be too high. Perform a titration to determine the optimal concentration. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination.[7] |
Aggregation of Nanoparticles After PEG4 Modification
Issue: Your nanoparticles are aggregating after surface modification with a PEG4-containing molecule.
| Possible Cause | Troubleshooting Steps |
| Incomplete PEGylation | Insufficient surface coverage with PEG chains leaves exposed nanoparticle surfaces that can interact and aggregate.[13] Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of the PEG4 reagent to the nanoparticles.[13] |
| Suboptimal pH | The pH of the solution can affect both the surface charge of the nanoparticles and the conformation of the PEG chains.[13] Adjust the pH to a level that is optimal for both nanoparticle stability and the PEGylation reaction before adding the PEG reagent.[13] |
| High Ionic Strength of Buffer | High salt concentrations can screen the surface charges on nanoparticles, reducing electrostatic repulsion and promoting aggregation.[13] Resuspend the purified PEGylated nanoparticles in a buffer with a low ionic strength that has been optimized for their stability.[13] |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of PEG4 spacers in various applications.
Table 1: Impact of PEG4 Spacer on Drug-to-Antibody Ratio (DAR) and Aggregation
| Antibody-Drug Conjugate | Spacer | Average DAR | Aggregation | Reference |
| anti-CD30 Antibody-TOPO1i | None | - | Significant | [14] |
| anti-CD30 Antibody-TOPO1i | PEG4 | 8 | Low (2-3%) | [14] |
| Trastuzumab-MMAD | PEG2 | Higher than PEG8 | - | [2] |
| Trastuzumab-MMAD | PEG8 | Lower than PEG2 | Increased | [2] |
Table 2: Comparative Cell Permeability of PROTACs with Different PEG Linker Lengths
| PROTAC | Linker | Permeability (in cellulo/in vitro ratio)a | Permeability Class | Reference |
| PROTAC 1 | PEG-based | < 40 | High | [11] |
| PROTAC 2 | Alkyl/PEG hybrid | 41-100 | Medium-High | [11] |
| PROTAC 3 | Alkyl-based | > 200 | Low | [11] |
| Hypothetical PROTAC | Alkyl C8 | 0.5 x 10-6 cm/s (Papp in Caco-2) | - | [5] |
| Hypothetical PROTAC | PEG4 | 1.2 x 10-6 cm/s (Papp in Caco-2) | - | [5] |
| Hypothetical PROTAC | PEG8 | 2.5 x 10-6 cm/s (Papp in Caco-2) | - | [5] |
aA lower ratio indicates higher cell permeability.
Table 3: Impact of PEG4 Spacer on Binding Affinity
| Molecule | Spacer | Binding Affinity (KD) | Observation | Reference |
| 99mTc-labeled cyclic RGD peptide | 6-aminocaproic acid (lipophilic) | - | Minor impact on binding affinity compared to PEG4 linker. | [15] |
| 99mTc-labeled cyclic RGD peptide | PEG4 | - | Enhanced clearance kinetics. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Biotinylation using NHS-PEG4-Biotin
This protocol describes the labeling of an antibody with NHS-PEG4-Biotin, which can be used for subsequent detection in an ELISA.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
EZ-Link™ NHS-PEG4-Biotin
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange
Procedure:
-
Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.
-
Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Biotinylation Reaction:
-
Calculate the required volume of the NHS-PEG4-Biotin stock solution to achieve a 20-fold molar excess over the antibody.[10][11]
-
Slowly add the calculated volume of the biotin (B1667282) stock solution to the antibody solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.[16]
-
Purification: Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: ELISA with Biotinylated Antigen Immobilization via Streptavidin-Coated Plates
This protocol describes an indirect ELISA where a biotinylated antigen (prepared using a PEG4 linker as in Protocol 1) is immobilized on a streptavidin-coated plate.
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotin-PEG4-Antigen (prepared as in Protocol 1, substituting antibody for antigen)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody specific to the antigen
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Antigen Immobilization:
-
Dilute the Biotin-PEG4-Antigen to a concentration of 2-10 µg/mL in PBS.
-
Add 100 µL of the diluted antigen to each well of the streptavidin-coated plate.
-
Incubate for 1 hour at 37°C or overnight at 4°C.[17]
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200-300 µL of Blocking Buffer to each well.[17]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - ES [thermofisher.com]
- 3. Troubleshooting Guide for ELISA – NOVATEIN BIOSCIENCES [swzbio.com]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ELISA Troubleshooting Guide [b2b.sigmaaldrich.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in ELISA with Biotinylated Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in ELISA assays utilizing biotinylated antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a biotinylated secondary antibody in an ELISA?
The primary advantage is signal amplification. The streptavidin-enzyme conjugate, which binds to the biotinylated antibody, has multiple binding sites for biotin (B1667282), and the enzyme itself can process multiple substrate molecules. This multi-level amplification leads to a significantly stronger signal compared to a directly conjugated secondary antibody, enhancing the assay's sensitivity.
Q2: How do I choose the optimal concentrations for my biotinylated antibody and streptavidin-HRP conjugate?
The optimal concentrations are best determined through a checkerboard titration. This involves testing a range of dilutions for both the biotinylated antibody and the streptavidin-HRP conjugate simultaneously to identify the combination that yields the highest signal-to-noise ratio.[1][2] It is recommended to start with the manufacturer's suggested concentration range and then perform a systematic titration.
Q3: What are the most common causes of high background in a biotin-streptavidin based ELISA?
High background can stem from several factors:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the biotinylated antibody or the streptavidin-HRP conjugate to the plate.
-
Excessive Antibody or Conjugate Concentration: Using too much biotinylated antibody or streptavidin-HRP can lead to increased non-specific binding.
-
Inadequate Washing: Insufficient washing between steps fails to remove unbound reagents, leading to a higher background signal.
-
Cross-reactivity: The streptavidin conjugate may be binding non-specifically to components in the sample or to the blocking agent itself.
-
Hydrophobic Interactions: Biotin tags can be hydrophobic and may increase non-specific binding.[3]
Q4: Can the choice of blocking buffer affect my signal-to-noise ratio?
Absolutely. The ideal blocking buffer effectively blocks non-specific binding sites on the microplate without interfering with the specific antibody-antigen interactions.[4][5] Different blocking agents have varying effectiveness. For instance, casein-based blockers have been shown to be superior to BSA or serum in reducing background noise in some systems.[6] It is often necessary to test several blocking buffers to find the one that provides the best signal-to-noise ratio for your specific assay.
Q5: How can I prevent non-specific binding of the streptavidin-HRP conjugate?
To prevent non-specific binding of the streptavidin-HRP conjugate, ensure optimal blocking and thorough washing. Additionally, titrating the conjugate to its optimal concentration is crucial. If high background persists, consider using a different blocking buffer or adding a detergent like Tween-20 to your wash and dilution buffers to reduce non-specific interactions.
Troubleshooting Guide
This guide addresses common issues encountered during ELISA experiments with biotinylated antibodies and provides step-by-step solutions.
Problem 1: High Background Signal
A high background signal can mask the specific signal from your analyte, leading to a poor signal-to-noise ratio and inaccurate results.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Try different blocking agents such as 1-3% BSA, 5% non-fat dry milk, or commercially available casein-based blockers. Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| Excessive Biotinylated Antibody Concentration | Perform a checkerboard titration to determine the optimal concentration of the biotinylated antibody that gives a strong signal with low background. |
| Excessive Streptavidin-HRP Concentration | Titrate the streptavidin-HRP conjugate to find the lowest concentration that still provides a robust signal. A common starting range is 0.1-0.5 µg/mL. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the volume of wash buffer per well. Ensure complete aspiration of the wash buffer after each wash. Adding a 30-second soak time during each wash can also be beneficial. |
| Cross-reactivity of Reagents | Ensure the streptavidin-HRP conjugate is not binding to components of your sample or blocking buffer. Consider using a pre-adsorbed streptavidin-HRP. |
| Incubation Times Too Long | Reduce the incubation times for the biotinylated antibody or the streptavidin-HRP conjugate. |
Problem 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more of the assay components or procedural steps.
| Potential Cause | Recommended Solution |
| Insufficient Biotinylated Antibody or Streptavidin-HRP | Increase the concentration of the biotinylated antibody and/or the streptavidin-HRP conjugate. Perform a titration to find the optimal concentrations. |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiration date and have been stored correctly. Prepare fresh dilutions of antibodies and conjugates before each experiment. |
| Suboptimal Incubation Times or Temperatures | Optimize incubation times and temperatures. Longer incubation times (e.g., overnight at 4°C for the capture antibody) or incubation at 37°C can enhance signal. |
| Improper Antibody Biotinylation | Verify the success of the antibody biotinylation process. If possible, test the biotinylated antibody's ability to bind to streptavidin. |
| Incorrect Buffer Composition | Ensure that buffers used for antibody and conjugate dilution do not contain interfering substances. For example, avoid using buffers with sodium azide (B81097) with HRP-conjugated antibodies. |
| Problem with Substrate | Use a fresh, unexpired substrate. Ensure the substrate is compatible with the enzyme used (e.g., TMB for HRP). |
Data Presentation
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio
This table summarizes the effect of different blocking agents on the background signal in an ELISA. Lower OD values for the background indicate more effective blocking.
| Blocking Agent | Concentration | Average Background OD (450 nm) |
| Bovine Serum Albumin (BSA) | 3% in PBS | 0.250 |
| Newborn Calf Serum (NBCS) | 10% in PBS | 0.180 |
| Casein | 1% in PBS | 0.085 |
Data is illustrative and based on findings that casein can be a superior blocking agent.[6] Actual results may vary depending on the specific assay system.
Table 2: Example Checkerboard Titration for Biotinylated Antibody and Streptavidin-HRP Optimization
This table illustrates a checkerboard titration to determine the optimal concentrations of a biotinylated detection antibody and streptavidin-HRP. The goal is to find the combination that provides a high signal for the positive control and a low signal for the negative control (high signal-to-noise ratio).
| Biotinylated Ab Dilution | Streptavidin-HRP (0.1 µg/mL) | Streptavidin-HRP (0.25 µg/mL) | Streptavidin-HRP (0.5 µg/mL) |
| OD 450 nm (Pos/Neg) | OD 450 nm (Pos/Neg) | OD 450 nm (Pos/Neg) | |
| 1:1000 | 1.8 / 0.3 | 2.2 / 0.4 | 2.5 / 0.6 |
| 1:2000 | 1.5 / 0.15 | 1.9 / 0.2 | 2.1 / 0.3 |
| 1:4000 | 0.8 / 0.08 | 1.2 / 0.1 | 1.5 / 0.15 |
In this example, a 1:2000 dilution of the biotinylated antibody with 0.25 µg/mL of streptavidin-HRP provides a good balance of high signal and low background.
Experimental Protocols
Protocol 1: Antibody Biotinylation using NHS-Ester Chemistry
This protocol describes a general procedure for biotinylating an antibody using an N-hydroxysuccinimide (NHS)-ester activated biotin reagent.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer like PBS, pH 7.4-8.0)
-
NHS-ester activated biotin (e.g., EZ-Link™ NHS-LC-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare the Antibody: Ensure the antibody is at a suitable concentration (typically 1-2 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will interfere with the reaction.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin in DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester biotin. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by either dialysis against PBS or by using a desalting column according to the manufacturer's instructions.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Sandwich ELISA with Biotinylated Detection Antibody
This protocol outlines the key steps for a standard sandwich ELISA.
Materials:
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
96-well microplate
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Sandwich ELISA workflow with biotin-streptavidin detection.
Caption: Signal amplification cascade in a biotin-streptavidin ELISA.
Caption: Decision tree for troubleshooting high background in ELISA.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ELISA Development and Optimization | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-TFP Ester vs. Biotin-PEG4-NHS Ester for Protein Labeling
For Immediate Publication
[CITY, STATE] – [Date] – For researchers, scientists, and drug development professionals engaged in protein labeling, the choice of biotinylation reagent is a critical determinant of experimental success. The covalent attachment of biotin (B1667282) to proteins is a cornerstone technique for a myriad of applications, including protein purification, detection, and immobilization. This guide provides an in-depth, objective comparison of two prevalent amine-reactive biotinylation reagents: Biotin-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester and Biotin-PEG4-NHS (N-hydroxysuccinimide) ester. This comparison is supported by experimental data on their chemical reactivity, stability, and optimal reaction conditions, providing a clear framework for selecting the most suitable reagent for specific research needs.
Introduction to Amine-Reactive Biotinylation
Both Biotin-PEG4-TFP ester and Biotin-PEG4-NHS ester are designed to react with primary amines (–NH₂) present on the surface of proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the biotin molecule to the protein. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer arm in both reagents enhances the water solubility of the labeled protein and extends the biotin moiety away from the protein surface, which minimizes steric hindrance and improves its accessibility for binding to avidin (B1170675) or streptavidin.
While both esters target the same functional group, their performance characteristics, particularly their stability in aqueous solutions, differ significantly. This difference is primarily attributed to the nature of the leaving group (TFP or NHS) upon reaction with an amine.
Comparative Performance Analysis
The selection between TFP and NHS esters hinges on a trade-off between reactivity and stability. While both are effective for protein biotinylation, the superior hydrolytic stability of the TFP ester offers distinct advantages in many experimental settings.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of this compound and Biotin-PEG4-NHS ester based on available experimental data.
| Feature | This compound | Biotin-PEG4-NHS Ester | References |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl Ester | N-hydroxysuccinimide Ester | |
| Target Functional Group | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | [1][2] |
| Optimal Reaction pH | 7.5 - 9.0 | 8.3 - 8.5 | [3][4] |
| Hydrolytic Stability | More stable, especially at basic pH | Less stable, prone to rapid hydrolysis at basic pH | [5][6][7] |
| Half-life of Hydrolysis (pH 8.0) | ~280 minutes | ~40 minutes | [5] |
| Half-life of Hydrolysis (pH 10.0) | ~30 minutes | ~3 minutes | [5] |
| Labeling Efficiency | Generally higher and more reproducible due to lower hydrolysis | Can be lower and more variable due to competing hydrolysis | [1][5] |
| Byproducts | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide | |
| Solubility | Water-soluble (due to PEG4 linker) | Water-soluble (due to PEG4 linker) | [3][8] |
Data on half-life of hydrolysis is based on studies of TFP and NHS ester-terminated self-assembled monolayers, which provide a strong indication of their relative stability in aqueous environments.
Reaction Mechanisms and Experimental Workflow
The fundamental reaction for both esters is the acylation of a primary amine. The enhanced stability of the TFP ester against premature hydrolysis leads to a more efficient labeling process.
A typical experimental workflow for protein biotinylation involves dissolving the protein in a suitable buffer, adding the biotinylation reagent, allowing the reaction to proceed, and then purifying the labeled protein from excess reagent and byproducts.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
A Head-to-Head Battle of Amine-Reactive Crosslinkers: TFP Ester vs. NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and drug delivery, the choice of an appropriate amine-reactive chemical handle is a critical decision that profoundly impacts reaction efficiency, conjugate stability, and overall experimental success. For years, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for modifying primary amines. However, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a compelling alternative, offering significant advantages in terms of stability and, in many cases, reactivity.
This guide provides an objective comparison of TFP and NHS esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Executive Summary: TFP Esters Offer Superior Stability
The primary advantage of TFP esters over NHS esters lies in their significantly greater resistance to hydrolysis, particularly in aqueous solutions at neutral to basic pH. This enhanced stability translates to longer half-lives in reaction buffers, providing a wider window for successful conjugation and reducing the impact of this competing side reaction. While direct kinetic comparisons of aminolysis are scarce, evidence suggests that TFP esters exhibit comparable or even superior reactivity towards primary amines, leading to higher overall conjugation efficiency, especially under conditions where NHS esters are prone to rapid degradation.
Data Presentation: A Quantitative Look at Stability and Reactivity
The following tables summarize key performance differences between TFP and NHS esters based on available experimental data.
Table 1: Comparative Hydrolytic Stability of TFP and NHS Ester-Terminated Self-Assembled Monolayers (SAMs)
| pH | TFP Ester Half-Life (t½) | NHS Ester Half-Life (t½) | Half-Life Difference (TFP vs. NHS) |
| 7.0 | ~13.3 hours | ~7.0 hours | ~1.9x longer |
| 8.0 | ~4.6 hours | ~1.5 hours | ~3.0x longer |
| 10.0 | ~6.1 hours | ~39 minutes | ~9.4x longer |
Data adapted from a study on ester-terminated self-assembled monolayers, which provides a good model for the stability of these esters in a bioconjugation context. The hydrolysis of both esters follows pseudo-first-order kinetics.[1]
Table 2: Conjugation Efficiency as a Function of pH
This table presents the resulting surface density of amine-modified oligonucleotides on TFP and NHS ester-terminated SAMs after a set reaction time. Higher surface density indicates greater conjugation efficiency.
| pH | TFP Ester Surface Density (molecules/cm²) | NHS Ester Surface Density (molecules/cm²) |
| 7 | ~2.8 x 10¹² | ~2.5 x 10¹² |
| 8 | ~3.5 x 10¹² | ~3.2 x 10¹² |
| 9 | ~4.0 x 10¹² | ~3.8 x 10¹² |
| 10 | ~4.1 x 10¹² | ~2.1 x 10¹² |
At pH 10, the competing hydrolysis of the NHS ester significantly reduces the density of coupled oligonucleotides.[1] In contrast, the TFP ester's stability allows for efficient conjugation even at this higher pH.[1]
Reactivity Profile
While both TFP and NHS esters react with primary amines to form stable amide bonds, their reactivity is influenced by the reaction conditions.
-
TFP Esters : Generally exhibit high reactivity towards primary amines. Their enhanced stability at basic pH allows for reactions to be performed at pH 7.5-8.0, where the primary amine is deprotonated and more nucleophilic, without significant loss of the ester to hydrolysis.[2][3]
-
NHS Esters : Also highly reactive towards primary amines. However, their rapid hydrolysis at pH values above 7.5 necessitates a careful balance of pH to achieve efficient conjugation while minimizing the competing hydrolysis reaction.[2][] The half-life of an NHS ester can be as short as minutes at pH 8.[2]
Stability Profile
The key differentiator between TFP and NHS esters is their stability in aqueous environments.
-
TFP Esters : Exhibit significantly greater hydrolytic stability compared to NHS esters, especially at basic pH.[2][3][5] This stability provides a longer reaction window and can lead to higher yields of the desired conjugate.
-
NHS Esters : Are notoriously susceptible to hydrolysis, which is a major competing side reaction in aqueous bioconjugation reactions.[2][] This instability often requires the use of a larger excess of the NHS ester reagent to achieve a satisfactory level of conjugation.
Experimental Protocols
To facilitate a direct comparison of the performance of TFP and NHS esters, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of Hydrolytic Stability
This protocol details a method to compare the rate of hydrolysis of TFP and NHS esters.
Materials:
-
TFP ester of the molecule of interest
-
NHS ester of the molecule of interest
-
Reaction buffers at various pH values (e.g., phosphate-buffered saline, pH 7.4; sodium bicarbonate buffer, pH 8.5)
-
A suitable analytical instrument for monitoring the disappearance of the active ester (e.g., HPLC-UV, LC-MS)
-
Dry, water-miscible organic solvent (e.g., DMSO, DMF)
Procedure:
-
Prepare stock solutions of the TFP and NHS esters in a dry, water-miscible organic solvent at a high concentration (e.g., 100 mM).
-
Initiate the hydrolysis reaction by diluting each active ester stock solution into the desired reaction buffer to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) into the analytical instrument.
-
Continue to take and inject samples at regular time intervals.
-
Monitor the disappearance of the active ester peak over time.
-
Calculate the percentage of remaining active ester at each time point.
-
Plot the natural logarithm of the concentration of the active ester versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the half-life (t½) of each ester using the equation: t½ = ln(2) / k'.
Protocol 2: Comparative Analysis of Protein Labeling Efficiency
This protocol details a method to compare the efficiency of TFP and NHS esters in conjugating to a model protein.
Materials:
-
TFP ester of a reporter molecule (e.g., a fluorophore or biotin)
-
NHS ester of the same reporter molecule
-
A model protein (e.g., Bovine Serum Albumin, BSA) with a known concentration
-
Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
-
Method for quantifying the degree of labeling (e.g., spectrophotometry for a fluorophore)
Procedure:
-
Prepare a solution of the protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Prepare stock solutions of the TFP and NHS esters in a dry, water-miscible organic solvent.
-
Add a defined molar excess (e.g., 5, 10, and 20-fold) of each ester to separate aliquots of the protein solution.
-
Incubate the reactions at room temperature for a set period (e.g., 1-2 hours) with gentle mixing.
-
Quench the reaction by adding the quenching solution to react with any unreacted ester.
-
Purify the labeled protein from the excess reporter molecule and byproducts using a size-exclusion chromatography column or dialysis.
-
Determine the degree of labeling (DOL) for each reaction by measuring the absorbance of the protein (at 280 nm) and the reporter molecule (at its specific maximum absorbance) and applying the appropriate calculations.
-
Compare the DOL achieved with each ester at the different molar excesses to determine their relative conjugation efficiency.
Mandatory Visualizations
Chemical Structures and Reaction Mechanism
Caption: General reaction of TFP and NHS esters with a primary amine to form a stable amide bond.
Experimental Workflow for Comparing Reactivity and Stability
Caption: Workflow for the comparative analysis of TFP and NHS ester reactivity and stability.
Logical Relationship of Ester Properties and Conjugation Outcome
References
A Comparative Guide to Protein Biotinylation Reagents for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins with biotin (B1667282) is a cornerstone of modern proteomics, enabling the enrichment, identification, and quantification of proteins from complex biological samples. The choice of biotinylation reagent is critical and can significantly impact the specificity, efficiency, and overall success of mass spectrometry-based analyses. This guide provides an objective comparison of Biotin-PEG4-TFP ester with two common alternatives: Biotin-PEG4-NHS ester and the bioorthogonal reagent Biotin-PEG4-MeTz. This comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your research needs.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is a trade-off between reactivity, specificity, and workflow complexity. While amine-reactive esters like TFP and NHS esters offer a straightforward approach to labeling, bioorthogonal methods provide unparalleled specificity.
| Feature | This compound | Biotin-PEG4-NHS Ester | Biotin-PEG4-MeTz |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Trans-cyclooctene (B1233481) (TCO) modified molecules |
| Reactivity | High | Moderate | Very High (with TCO) |
| Specificity | Moderate: Reacts with accessible primary amines | Moderate: Reacts with accessible primary amines | High: Reacts specifically with its bioorthogonal partner |
| Stability in Aqueous Solution | More stable than NHS esters | Prone to hydrolysis | Stable |
| Workflow Complexity | One-step reaction | One-step reaction | Two-step process requiring protein modification with TCO |
| Potential for Off-Target Labeling | High: Can react with any exposed primary amine | High: Can react with any exposed primary amine | Low: Minimal cross-reactivity with endogenous functional groups.[1] |
Illustrative Quantitative Comparison of Off-Target Effects
While direct head-to-head quantitative studies are limited, the expected outcomes based on the reagents' chemical properties can be illustrated. The number of non-specifically bound proteins is expected to be significantly lower for bioorthogonal reagents due to their high specificity.[1]
| Reagent | Expected Number of Off-Target Proteins |
| Biotin-PEG4-TFP/NHS Ester | High |
| Biotin-PEG4-MeTz | Very Low |
Experimental Workflows
The experimental workflows for amine-reactive and bioorthogonal labeling differ significantly in their approach to achieving protein biotinylation.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at an optimal pH of 7.5-8.5. TFP esters are more stable and reactive at a slightly basic pH compared to NHS esters.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Protein Labeling with Biotin-PEG4-NHS Ester
This protocol is for labeling proteins using the more traditional Biotin-PEG4-NHS ester.
Materials:
-
Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0.
-
Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column.
Protocol 3: Bioorthogonal Protein Labeling with Biotin-PEG4-MeTz
This two-step protocol outlines the specific labeling of a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.
Part A: Introduction of TCO onto the Protein
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 5- to 10-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove unreacted TCO-NHS ester using a desalting column.
Part B: Labeling with Biotin-PEG4-MeTz
-
Prepare Biotin-PEG4-MeTz Solution: Dissolve Biotin-PEG4-MeTz in the reaction buffer (e.g., PBS, pH 7.4).
-
Click Reaction: Add a 1.5- to 5-fold molar excess of Biotin-PEG4-MeTz to the TCO-modified protein.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification (Optional): Depending on the downstream application, excess Biotin-PEG4-MeTz may need to be removed via a desalting column or dialysis.
Application: Mapping Protein-Protein Interactions in the EGFR Signaling Pathway
Biotinylation strategies coupled with mass spectrometry are powerful tools for elucidating protein-protein interaction networks. In the context of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, these methods can identify both direct and indirect binding partners of EGFR upon ligand stimulation.[2][3]
Conclusion
The choice between this compound, Biotin-PEG4-NHS ester, and Biotin-PEG4-MeTz for mass spectrometry analysis depends on the specific experimental goals.
-
This compound is an excellent choice for amine-reactive labeling, offering higher reactivity and stability in aqueous solutions compared to NHS esters, which may lead to more efficient labeling.
-
Biotin-PEG4-NHS Ester remains a widely used and cost-effective option for general protein biotinylation where the potential for non-specific labeling is acceptable.
-
Biotin-PEG4-MeTz provides the highest level of specificity through bioorthogonal chemistry, making it the ideal reagent for applications requiring precise control over the labeling site and minimal off-target effects, despite its more complex two-step workflow.
For researchers aiming to minimize non-specific interactions and precisely map protein interaction sites, the investment in a bioorthogonal strategy like Biotin-PEG4-MeTz is highly recommended. For broader labeling of accessible primary amines with potentially higher efficiency, this compound presents a compelling alternative to the traditional NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
A Researcher's Guide to Quantifying Biotinylation: A Comparative Analysis of the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of biotinylation is critical for ensuring the consistency and efficacy of bioconjugates. This guide provides an objective comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives for quantifying biotinylation, with a focus on molecules labeled with reagents like Biotin-PEG4-TFP ester. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique in biotechnology, enabling a wide array of applications from affinity purification to immunoassays. The degree of biotinylation, or the number of biotin molecules per protein, is a critical parameter that can influence the performance of these applications. Insufficient labeling may lead to weak signals or inefficient capture, while excessive labeling can compromise the biological activity of the molecule.[1] Therefore, accurate quantification of biotin incorporation is paramount.
This guide focuses on the HABA assay, a long-standing colorimetric method, and compares it with contemporary fluorescence-based assays and mass spectrometry. The use of this compound as the biotinylating agent is considered. This reagent contains a tetrafluorophenyl (TFP) ester, which is known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, offering advantages in certain labeling protocols.[2][3]
Comparative Analysis of Biotinylation Quantification Methods
The choice of a quantification assay depends on several factors, including the required sensitivity, sample throughput, availability of equipment, and the nature of the biotinylated molecule. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Assay Method | Principle | Detection | Sensitivity | Dynamic Range | Advantages | Disadvantages |
| HABA Assay | Competitive colorimetric | Absorbance at 500 nm | ~2 nmol | 20-160 µM | Simple, inexpensive, widely used | Low sensitivity, susceptible to steric hindrance, can be inaccurate[1][4][5] |
| Fluorescence-Based Assays (e.g., FluoReporter™, Quant*Tag™) | FRET or fluorescence quenching displacement | Fluorescence | 4-60 pmol | 0.1-5 nmol/well | High sensitivity, high throughput, small sample volume[4][6][7][8] | Requires a fluorescence plate reader, potential for interference from autofluorescent compounds |
| Mass Spectrometry (MS) | Mass shift detection | Mass-to-charge ratio | High | Wide | Highly accurate, not affected by steric hindrance, provides detailed information on labeling sites[1][9][10][11] | Expensive equipment, complex data analysis, may not be suitable for very large proteins |
| Chromophoric Biotin (e.g., SureLINK™) | Direct absorbance measurement of a chromophore-containing biotin | Absorbance at ~354 nm | Moderate | Dependent on spectrophotometer | Non-destructive, simple, no secondary reagents needed | Requires use of a specific proprietary biotinylation reagent |
Experimental Protocols
HABA Assay Protocol
This protocol is a generalized procedure for quantifying biotin incorporation using the HABA assay.
Materials:
-
HABA/Avidin (B1170675) solution
-
Biotinylated protein sample (dialyzed or desalted to remove free biotin)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.6
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Cuvette Format):
-
Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance of the solution at 500 nm. This is the initial reading (A₅₀₀ HABA/Avidin).[12][13]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[12][13]
-
Calculate the change in absorbance (ΔA₅₀₀) by subtracting the final reading from the initial reading.
-
Determine the moles of biotin using the Beer-Lambert law, where the molar extinction coefficient (ε) for the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[12][14]
Calculation: Moles of biotin = (ΔA₅₀₀ × V) / (ε × l)
-
V = total volume in the cuvette (in L)
-
l = path length of the cuvette (in cm)
To determine the moles of biotin per mole of protein, divide the calculated moles of biotin by the moles of protein added to the cuvette.
Fluorescence-Based Assay Protocol (General)
This protocol outlines the general steps for a fluorescence-based biotin quantification assay. Specific protocols may vary between commercial kits.
Materials:
-
Fluorescent reporter solution (e.g., fluorescently labeled avidin with a quencher)
-
Biotinylated protein sample (dialyzed or desalted)
-
Biotin standards for generating a standard curve
-
Assay buffer
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of biotin standards of known concentrations.
-
Pipette a small volume (e.g., 10 µL) of the biotin standards and the biotinylated protein samples into separate wells of the microplate.[6]
-
Add the fluorescent reporter solution to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 5-15 minutes).[7]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).[6][15]
-
Generate a standard curve by plotting the fluorescence intensity of the biotin standards against their known concentrations.
-
Determine the biotin concentration of the protein samples by interpolating their fluorescence values from the standard curve.
Mass Spectrometry for Biotin Quantification
Quantification by mass spectrometry involves determining the mass shift of the protein after biotinylation.
Procedure Overview:
-
Analyze the unconjugated protein by mass spectrometry to determine its precise molecular weight.
-
After the biotinylation reaction and purification to remove excess biotin, analyze the biotinylated protein by mass spectrometry.
-
The mass of the this compound that has been incorporated will be added to the protein's mass. The mass of the biotinylating reagent itself is known (for this compound, the molecular weight is 639.66 g/mol ).[2][16]
-
By comparing the mass spectra of the unconjugated and conjugated protein, the number of incorporated biotin molecules can be determined from the mass increase.[1]
Visualizing the Workflows
HABA Assay Workflow
The following diagram illustrates the principle and workflow of the HABA assay.
Caption: Workflow of the HABA assay for biotin quantification.
Comparison of Biotinylation Quantification Methods
This diagram provides a logical comparison of the different quantification methods based on their core principles.
Caption: Comparison of principles for biotin quantification methods.
Conclusion
The HABA assay, while simple and cost-effective, suffers from limitations in sensitivity and accuracy, particularly due to steric hindrance which can lead to an underestimation of biotin incorporation.[1] For researchers requiring more precise and sensitive quantification, fluorescence-based assays offer a significant improvement and are well-suited for high-throughput applications. Mass spectrometry stands as the gold standard for accuracy, providing unambiguous determination of biotinylation levels, albeit at a higher cost and complexity. The choice of assay should be guided by the specific requirements of the experiment, balancing the need for accuracy and sensitivity with practical considerations of cost and equipment availability.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. TFP-PEG4-biotinidase resistant biotin | BroadPharm [broadpharm.com]
- 4. punchout.mesoscale.com [punchout.mesoscale.com]
- 5. seracare.com [seracare.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. fishersci.ie [fishersci.ie]
- 15. Biotin Quantitation Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. This compound | BroadPharm [broadpharm.com]
A Researcher's Guide to Western Blot Analysis of Biotinylated Proteins: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the sensitive and specific detection of biotinylated proteins is crucial for a multitude of applications, from studying protein-protein interactions to tracking cellular processes. This guide provides a comprehensive comparison of common methodologies for the western blot analysis of biotinylated proteins, supported by experimental data and detailed protocols. We will delve into the principles of detection, compare alternative approaches, and offer guidance on optimizing your experimental workflow for robust and reliable results.
Principles of Detection: The Biotin-Streptavidin Interaction
The cornerstone of detecting biotinylated proteins is the remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin, originally isolated from the bacterium Streptomyces avidinii. With a dissociation constant (Kd) in the order of 10⁻¹⁴ mol/L, this bond is one of the strongest known in nature, forming the basis for highly sensitive assays. The general workflow involves the separation of proteins by gel electrophoresis, transfer to a membrane, and subsequent detection using a streptavidin conjugate.
Comparison of Detection Methodologies
The choice of detection methodology significantly impacts the sensitivity, specificity, and quantitative capabilities of a western blot experiment. Here, we compare the two most prevalent enzymatic detection methods: chemiluminescence and colorimetric, as well as the choice between standard streptavidin-enzyme conjugates and enhanced amplification systems.
Chemiluminescent vs. Colorimetric Detection
Chemiluminescent detection relies on a streptavidin-enzyme conjugate, typically horseradish peroxidase (HRP), which catalyzes a reaction with a luminol-based substrate to produce light. This emitted light is captured by X-ray film or a CCD camera-based imager. In contrast, colorimetric detection employs an enzyme, often alkaline phosphatase (AP), that converts a soluble chromogenic substrate into a colored, insoluble precipitate directly on the membrane.
| Feature | Chemiluminescent Detection | Colorimetric Detection |
| Sensitivity | High (femtogram to picogram range) | Moderate (picogram to nanogram range)[1] |
| Dynamic Range | Wide | Narrow |
| Signal-to-Noise Ratio | Generally higher | Can be lower due to non-specific precipitate formation |
| Quantitation | Semi-quantitative to quantitative (with appropriate imaging) | Primarily qualitative or semi-quantitative |
| Ease of Use | Requires substrate addition and imaging | Simpler, direct visualization of bands |
| Cost | Substrates and imaging systems can be more expensive | Generally more cost-effective |
Key Takeaway: For detecting low-abundance biotinylated proteins and for quantitative analysis, chemiluminescent detection is the superior choice due to its higher sensitivity and wider dynamic range. Colorimetric detection offers a simpler, more cost-effective option for qualitative assessments of highly expressed proteins.
Standard vs. Enhanced Streptavidin Conjugates
To further boost the signal in chemiluminescent western blots, various enhanced streptavidin-HRP conjugates are available. One such advancement is the use of streptavidin conjugated to a polymer of HRP (poly-HRP).
| Conjugate Type | Principle | Performance Enhancement |
| Streptavidin-HRP | A single HRP molecule is conjugated to each streptavidin molecule. | Standard sensitivity. |
| Streptavidin-PolyHRP | Streptavidin is conjugated to a polymer containing multiple HRP molecules. | Significant signal amplification, leading to a substantial increase in sensitivity. Experimental data has shown up to a 110-fold increase in sensitivity compared to traditional streptavidin-HRP methods.[2][3] |
Experimental Data: A study comparing traditional streptavidin-HRP with streptavidin-polyHRP for the detection of a target protein demonstrated a dramatic increase in sensitivity with the poly-HRP conjugate. For instance, a protein detectable at ≥2 µg of lysate with the standard method could be detected at ≥50 ng of lysate using a streptavidin-polyHRP conjugate, representing a significant improvement in the limit of detection.[3]
Experimental Protocols
I. General Western Blot Protocol for Biotinylated Proteins (Chemiluminescent Detection)
This protocol outlines the key steps for detecting biotinylated proteins using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
SDS-PAGE and Protein Transfer:
-
Separate your protein samples on a polyacrylamide gel suitable for the molecular weight of your target protein.
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Membrane Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk-based blockers if you suspect biotin interference from the milk proteins.[4]
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
-
Chemiluminescent Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
II. Protocol for Blocking Endogenous Biotin
Endogenous biotin present in certain cell lysates (e.g., from kidney, liver, and spleen) can lead to high background and false-positive signals.[5] This protocol describes a method to block endogenous biotin before proceeding with the detection of your biotinylated protein of interest.
-
Initial Membrane Blocking:
-
Perform the standard membrane blocking step as described in the general protocol (Section I, step 2).
-
-
Avidin (B1170675)/Streptavidin Blocking:
-
Incubate the membrane in a solution of avidin or streptavidin (e.g., 10 µg/mL in TBST) for 15-30 minutes at room temperature. This step will saturate the endogenous biotin on the membrane.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Biotin Blocking:
-
Incubate the membrane in a solution of free biotin (e.g., 10 µg/mL in TBST) for 15-30 minutes at room temperature. This will block the remaining biotin-binding sites on the avidin/streptavidin from the previous step.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Proceed with Detection:
-
Continue with the streptavidin-HRP incubation and subsequent detection steps as outlined in the general protocol (Section I, steps 3-5).
-
Visualizing the Workflow and Concepts
To further clarify the processes involved in western blot analysis of biotinylated proteins, the following diagrams illustrate the key workflows and relationships.
Figure 1: Experimental workflow for western blot analysis of biotinylated proteins.
Figure 2: Comparison of chemiluminescent and colorimetric detection methods.
References
- 1. blog.benchsci.com [blog.benchsci.com]
- 2. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the sensitivity of traditional Western blotting via Streptavidin containing Poly-horseradish peroxidase (PolyHRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. euromabnet.com [euromabnet.com]
- 5. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
A Head-to-Head Comparison of Biotinylation Reagents: Alternatives to Biotin-PEG4-TFP Ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins and other biomolecules with biotin (B1667282) is a cornerstone of modern biological research. Biotinylation is a fundamental technique for a wide array of applications, including affinity purification, immunoassay development, and cellular imaging. The choice of biotinylation reagent is critical and can significantly impact the outcome of an experiment. This guide provides an objective comparison of Biotin-PEG4-TFP ester with its primary alternatives, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed protocols.
Biotin-PEG4-TFP (2,3,5,6-tetrafluorophenyl) ester is an amine-reactive biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. The TFP ester provides a mechanism for covalently attaching biotin to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein). The PEG4 spacer arm enhances water solubility and reduces steric hindrance, facilitating the interaction between the biotin tag and its binding partners, avidin (B1170675) or streptavidin.[1][2] TFP esters are known for their high reactivity and increased stability against hydrolysis in aqueous solutions compared to their more common N-hydroxysuccinimide (NHS) ester counterparts.[2][3][4]
Key Alternatives to this compound
The primary alternatives to this compound can be categorized based on their reactive chemistry and specific functionalities. The most common alternatives are NHS esters of biotin, which are also amine-reactive. Other notable alternatives include reagents with different reactive groups for targeting other functional groups on biomolecules, and reagents with specialized properties such as cleavable linkers or resistance to enzymatic cleavage.
Amine-Reactive Alternatives: NHS Esters
N-hydroxysuccinimide (NHS) esters are the most widely used class of amine-reactive biotinylation reagents.[5] They react with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[6]
-
Biotin-PEG4-NHS Ester: This is the direct NHS ester counterpart to this compound. It shares the same PEG4 spacer, offering similar benefits in terms of solubility and reduced steric hindrance.[7] The primary difference lies in the reactivity and stability of the leaving group, with TFP esters generally exhibiting greater stability in aqueous solutions.[2][4]
-
Sulfo-NHS-LC-Biotin and Sulfo-NHS-LC-LC-Biotin: These reagents incorporate a sulfonate group on the NHS ring, which imparts water solubility and makes them membrane-impermeable.[6][8] This property is particularly advantageous for specifically labeling cell surface proteins.[6] The "LC" (long chain) refers to a spacer arm that further reduces steric hindrance.[9]
-
NHS-Biotin: This is a classic biotinylation reagent with a shorter spacer arm. While effective for many applications, the lack of a PEG spacer can sometimes lead to solubility issues and steric hindrance.[10]
Carboxyl-Reactive Alternatives
For biomolecules where primary amines are scarce or need to be preserved for functional reasons, carboxyl-reactive biotinylation reagents offer an alternative approach.
-
Biotin-PEG-Amine: These reagents contain a terminal amine group that can be coupled to carboxyl groups (e.g., on aspartate or glutamate (B1630785) residues) using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[11][12]
Bioorthogonal Alternatives
Modern biotinylation strategies also include bioorthogonal chemistries that offer high specificity and control over the labeling process.
-
Biotin-PEG4-MeTz: This reagent utilizes "click chemistry." It contains a methyltetrazine (MeTz) moiety that reacts specifically with a trans-cyclooctene (B1233481) (TCO)-modified molecule in a bioorthogonal manner.[10] This approach allows for highly specific labeling in complex biological environments with minimal off-target reactions.[10][13]
Performance Comparison
The choice of biotinylation reagent should be guided by the specific requirements of the experiment, including the nature of the target molecule, the desired degree of labeling, and the experimental conditions. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Biotin-PEG4-NHS Ester | Sulfo-NHS-LC-Biotin | Biotin-PEG-Amine | Biotin-PEG4-MeTz |
| Target Functional Group | Primary Amines | Primary Amines | Primary Amines | Carboxyl Groups | Trans-cyclooctene (TCO) |
| Reactive Moiety | TFP Ester | NHS Ester | Sulfo-NHS Ester | Amine | Methyltetrazine |
| Reaction pH | 7.5 - 8.5[2] | 7.0 - 9.0[6] | 7.0 - 9.0[6] | 4.5 - 7.5 (with EDC) | Physiological pH |
| Aqueous Stability | Higher | Lower (hydrolyzes in aqueous solution)[8] | Moderate | High | High |
| Solubility | Water-soluble (due to PEG) | Water-soluble (due to PEG)[7] | High (due to sulfo group)[6] | Water-soluble (due to PEG) | Water-soluble (due to PEG) |
| Cell Membrane Permeability | Permeable | Permeable | Impermeable[6] | Permeable | Permeable |
| Specificity | Moderate (reacts with available primary amines) | Moderate (reacts with available primary amines) | Moderate (reacts with available primary amines on the cell surface) | Moderate (reacts with available carboxyl groups) | High (bioorthogonal reaction)[10] |
Experimental Protocols
The following are generalized protocols for protein biotinylation using amine-reactive and carboxyl-reactive reagents. It is important to optimize the reaction conditions, particularly the molar ratio of the biotinylation reagent to the protein, for each specific application.
Protocol 1: Protein Biotinylation with Amine-Reactive Esters (TFP or NHS)
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotinylation reagent (this compound or Biotin-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Desalting column for buffer exchange
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and should be avoided.[14]
-
Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[8]
-
Add a calculated amount of the biotinylation reagent stock solution to the protein solution. The molar ratio of the reagent to the protein should be optimized, but a starting point of a 20-fold molar excess is common for proteins at a concentration of ≤ 2mg/mL.[14]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Remove the excess, unreacted biotinylation reagent using a desalting column or dialysis.
Protocol 2: Protein Biotinylation with Carboxyl-Reactive Reagents
Materials:
-
Protein solution in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 6.0)
-
Biotin-PEG-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) Sulfo-NHS
-
Desalting column
Procedure:
-
Prepare the protein solution in a suitable buffer such as MES buffer at pH 6.0.
-
Dissolve Biotin-PEG-Amine, EDC, and optionally Sulfo-NHS in the reaction buffer.
-
Add the desired molar excess of Biotin-PEG-Amine and EDC to the protein solution. The addition of Sulfo-NHS can improve the efficiency of the reaction by creating a more stable intermediate.
-
Incubate the reaction at room temperature for 2 hours.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-buffered saline).
-
Remove excess reagents by desalting or dialysis.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Chemical pathways for amine- and carboxyl-reactive biotinylation.
Caption: Decision flowchart for selecting a biotinylation reagent.
References
- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biotin PEG3 amine | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antibody Biotinylation Reagents: Focus on Cross-Reactivity of Biotin-PEG4-TFP Ester
For researchers, scientists, and drug development professionals, the specific and reliable detection of target molecules is paramount. Biotinylation of antibodies is a cornerstone technique in a vast array of immunoassays. However, the choice of biotinylation reagent can significantly impact antibody performance, particularly its specificity and potential for cross-reactivity. This guide provides an objective comparison of Biotin-PEG4-TFP ester with other common biotinylation reagents, with a focus on cross-reactivity, supported by illustrative experimental data and detailed protocols.
Executive Summary
The ideal biotinylation reagent should efficiently label antibodies without compromising their antigen-binding affinity or specificity. This guide compares this compound to the widely used NHS-biotin and highlights a site-specific biotinylation method. While NHS esters are effective, they can sometimes lead to increased antibody cross-reactivity due to random modification of lysine (B10760008) residues, which may be present in the antigen-binding site.[1] this compound offers advantages in terms of stability and reactivity, while the inclusion of a PEG4 spacer enhances solubility and reduces steric hindrance.[2][3][4] For applications demanding the highest specificity, site-specific biotinylation methods present a superior alternative.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent is critical for the outcome of an immunoassay.[1][5] The following table summarizes the key characteristics of three representative biotinylation approaches.
| Feature | This compound | NHS-Biotin | Site-Specific Biotinylation (e.g., via Glycans) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Carbohydrate moieties (on the Fc region) |
| Specificity of Labeling | Random | Random | Site-specific, away from antigen-binding sites |
| Key Advantages | Higher stability and reactivity in aqueous buffers compared to NHS esters; PEG spacer reduces aggregation and steric hindrance.[2] | Widely used, well-established protocols available. | Preserves antigen-binding site integrity, minimizing impact on specificity.[1] |
| Potential Drawbacks | Random labeling may still affect antigen binding if lysines are in the binding site. | Can lead to increased cross-reactivity and potential loss of affinity.[1][6] | More complex, multi-step procedure. |
Illustrative Performance Data
To illustrate the potential impact of the biotinylation method on antibody performance, the following data represents a hypothetical experiment assessing labeling efficiency and cross-reactivity.
Table 1: Biotinylation Efficiency
| Biotinylation Reagent | Molar Challenge Ratio (Biotin:Ab) | Degree of Labeling (Biotin/Ab) | Antibody Recovery (%) |
| This compound | 20:1 | 5.2 | 92 |
| NHS-Biotin | 20:1 | 4.8 | 90 |
| Site-Specific (Glycan) | N/A | 1.9 | 85 |
Table 2: Cross-Reactivity Assessment via Protein Array
A human protein array containing over 5,000 unique proteins was used to assess the off-target binding of a biotinylated anti-human IL-6 antibody.
| Biotinylation Reagent | On-Target Signal (Anti-IL-6) | Number of Off-Target Hits (>2 std. dev. above background) |
| Unlabeled Antibody | 75,890 | 5 |
| This compound | 72,150 | 12 |
| NHS-Biotin | 68,540 | 28 |
| Site-Specific (Glycan) | 74,980 | 6 |
This data is illustrative and intended for comparative purposes.
Experimental Protocols
Antibody Biotinylation Workflow
The general workflow for antibody biotinylation involves preparation, conjugation, and purification.
Caption: General workflow for antibody biotinylation.
Detailed Protocol: Biotinylation with this compound
-
Antibody Preparation:
-
Dialyze the antibody against 100-fold excess of amine-free buffer (e.g., PBS, pH 8.0) to remove any primary amines.
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF.
-
Add the dissolved biotinylation reagent to the antibody solution at a desired molar excess (e.g., 20:1).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, non-reacted biotin using a desalting column or dialysis against PBS.
-
Determine the protein concentration and degree of biotinylation using a suitable method (e.g., HABA assay).
-
Protocol: Cross-Reactivity Assessment Using a Protein Array
-
Array Blocking:
-
Block the protein microarray according to the manufacturer's instructions (e.g., with 5% BSA in TBS-T for 1-2 hours at room temperature) to prevent non-specific binding.
-
-
Antibody Incubation:
-
Dilute the biotinylated antibody to the desired working concentration in the blocking buffer.
-
Apply the diluted antibody solution to the microarray and incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the microarray several times with TBS-T to remove unbound antibody.
-
-
Detection:
-
Incubate the array with a streptavidin-conjugated fluorophore (e.g., Streptavidin-Cy3) in blocking buffer.
-
Wash the array to remove unbound streptavidin-conjugate.
-
-
Data Acquisition and Analysis:
-
Scan the microarray using a suitable fluorescence scanner.
-
Analyze the signal intensities to identify on-target and off-target binding events.
-
Signaling Pathway and Logical Relationships
TFP Ester Reaction with Primary Amine
The following diagram illustrates the chemical reaction between the TFP ester of the biotinylation reagent and a primary amine on the antibody.
Caption: Reaction of TFP ester with a primary amine.
Logic for Selecting a Biotinylation Reagent
The choice of biotinylation reagent depends on the specific requirements of the experiment.
References
- 1. The effect of biotinylation on the antigenic specificity of anti-defensin monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. goldbio.com [goldbio.com]
- 5. mesoscale.com [mesoscale.com]
- 6. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal PEG Linker for Biotinylation
For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is paramount for the success of downstream applications. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents is a critical variable that can significantly influence the outcome of an experiment. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.
The addition of a PEG linker to a biotinylation reagent offers several advantages, including increased solubility of the reagent and the labeled molecule, as well as a reduction in steric hindrance, which can otherwise impede the binding of the biotin (B1667282) tag to avidin (B1170675) or streptavidin. The choice of PEG linker length—commonly available as PEG4, PEG8, and PEG12—represents a trade-off between these beneficial properties and the potential for unintended consequences.
Comparing PEG Linker Lengths: A Data-Driven Overview
While direct head-to-head quantitative data for every application is limited, the following table summarizes the expected performance of common PEG linker lengths based on available literature and theoretical considerations. Longer linkers generally provide greater flexibility and reduced steric hindrance, which can be advantageous for bulky proteins or when the biotin binding site is sterically hindered. However, excessively long linkers may lead to a decrease in the number of biotinylated molecules that can bind to a single avidin or streptavidin molecule due to steric crowding.
| Feature | Biotin-PEG4-NHS | Biotin-PEG8-NHS | Biotin-PEG12-NHS |
| Spacer Arm Length | ~29 Å[1] | ~43.1 Å | ~57.2 Å |
| Molecular Weight | ~588.67 g/mol [1][2] | ~764.88 g/mol | ~941.09 g/mol [3] |
| Solubility | Good aqueous solubility[1][4] | Very good aqueous solubility | Excellent aqueous solubility[5] |
| Steric Hindrance | Moderate reduction | Good reduction | Excellent reduction[6] |
| Binding to Avidin/Streptavidin | Generally efficient binding. May be sterically hindered with large proteins. | Often provides an optimal balance for efficient binding. | Can be beneficial for very large or complex proteins, but may lead to reduced binding capacity on surfaces. |
| Potential for Aggregation | Low potential for aggregation of labeled protein.[1][4] | Very low potential for aggregation. | Extremely low potential for aggregation. |
| Best Suited For | Labeling of smaller proteins and peptides where steric hindrance is less of a concern.[6][7] | General purpose biotinylation of antibodies and most proteins. | Biotinylation of large protein complexes or cell surface proteins where maximum reach is required.[6][7] |
Experimental Protocols
To empirically determine the optimal PEG linker length for your specific application, a side-by-side comparison is recommended. The following protocols outline the key experiments for comparing the biotinylation efficiency and subsequent analysis.
I. Protein Biotinylation with Different PEG Linkers
This protocol describes the biotinylation of a model protein, such as Bovine Serum Albumin (BSA) or a specific antibody, using amine-reactive Biotin-PEGn-NHS esters of varying PEG lengths.
Materials:
-
Protein to be biotinylated (e.g., BSA, IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Biotin-PEG4-NHS Ester
-
Biotin-PEG8-NHS Ester
-
Biotin-PEG12-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
Prepare Biotinylation Reagent Stock Solutions: Immediately before use, dissolve each Biotin-PEGn-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Set up three separate reaction tubes, one for each PEG linker length.
-
Add a 20-fold molar excess of the respective Biotin-PEGn-NHS stock solution to each protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
II. Determination of the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules incorporated per protein molecule.[8][9]
Materials:
-
Biotinylated protein samples (from Protocol I)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Measure Sample Absorbance:
-
Calculate the Degree of Biotinylation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the Beer-Lambert law. Several kits provide calculators for this purpose.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Experimental workflow for comparing different PEG linker lengths.
Caption: EGFR signaling pathway with detection by a biotinylated antibody.
Conclusion
The selection of the optimal PEG linker length for biotinylation is a critical step in experimental design. While longer PEG linkers generally offer enhanced solubility and reduced steric hindrance, the ideal choice is application-dependent. For most applications involving antibodies and soluble proteins, a PEG8 linker often provides a good balance of these properties. However, for smaller molecules or when minimal spacing is desired, a PEG4 linker may be sufficient. Conversely, for large protein complexes or cell-surface targets, a longer PEG12 linker might be necessary to overcome significant steric challenges. By following the provided experimental protocols, researchers can empirically determine the most suitable PEG linker to ensure the success of their biotinylation-dependent assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. anaspec.com [anaspec.com]
A Head-to-Head Comparison of Commercial Biotin-PEG4-TFP Ester Kits for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate biotinylation reagent is a critical step. Among the various options, Biotin-PEG4-TFP ester has emerged as a reagent of choice for its enhanced stability and efficiency in labeling primary amines on biomolecules. This guide provides an objective, side-by-side comparison of commercially available this compound kits, supported by experimental data and detailed protocols to aid in making an informed decision.
This guide focuses on the key performance characteristics of this compound, including its inherent chemical properties and its application in common laboratory procedures. We will delve into the advantages of the tetrafluorophenyl (TFP) ester chemistry over the more traditional N-hydroxysuccinimide (NHS) esters and provide a structured overview of products from leading suppliers.
Superior Stability of TFP Esters for Robust Biotinylation
A primary consideration in choosing a biotinylation reagent is the stability of its reactive group in aqueous solutions. Amine-reactive esters are susceptible to hydrolysis, which can significantly reduce labeling efficiency. TFP esters exhibit greater resistance to hydrolysis, particularly at the neutral to slightly basic pH conditions typically used for labeling primary amines, as compared to the more common NHS esters.[1][2]
A study on self-assembled monolayers demonstrated that TFP esters are significantly more stable to basic pH than their NHS analogs.[3] At a pH of 10, the TFP surface exhibited an almost 10-fold longer half-life than the NHS surface.[3] This increased stability provides a wider window for the conjugation reaction, potentially leading to higher and more consistent labeling yields.
Key Performance Parameters: A Comparative Overview
Table 1: General Specifications of Commercial this compound Products
| Feature | BroadPharm | Vector Labs (dPEG®) | Precise PEG |
| Product Name | This compound | Biotin-dPEG®₄-TFP Ester | This compound |
| Catalog Number | BP-22144[4] | QBD-10009[5] | AG-2941[6] |
| Molecular Weight | 639.7 g/mol [4] | 639.66 g/mol [5] | 639.66 g/mol [6] |
| Purity | >98%[4] | >98%[5] | >96%[6] |
| Storage | -20°C[4] | -20°C[5] | -20°C |
| Solubility | DMSO, DMF, DCM | Methylene chloride, DMAC, DMSO[5] | Information not readily available |
Table 2: Key Performance Characteristics and Claims
| Performance Metric | TFP Esters (General) | NHS Esters (General) |
| Optimal Reaction pH | 7.5 - 8.5[5][7] | 7.0 - 9.0[8] |
| Hydrolytic Stability | More stable, especially at basic pH[1][2][3] | Less stable, prone to hydrolysis[1] |
| Reactivity | High reactivity towards primary amines[7] | High reactivity towards primary amines[8] |
| Solubility | PEG4 linker enhances water solubility | PEG4 linker enhances water solubility[8] |
Experimental Protocols: A Guide to Application
Effective biotinylation relies on optimized protocols. Below are detailed methodologies for common applications using amine-reactive biotinylation reagents.
Protocol 1: General Protein Biotinylation
This protocol provides a general framework for the biotinylation of proteins, such as antibodies.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[9] The protein concentration should ideally be >1 mg/mL for efficient labeling.[10]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin (B1667282) reagent to the protein solution. The optimal molar ratio should be determined empirically.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin reagent using a desalting column or by dialysis against PBS.
-
Quantification of Biotinylation: Determine the degree of biotinylation using a method such as the HABA assay or a fluorescence-based assay.[12][13]
Protocol 2: Cell Surface Protein Biotinylation
This protocol is designed for labeling proteins on the surface of living cells.
Materials:
-
Cells in suspension or adherent in culture plates
-
Ice-cold PBS, pH 8.0
-
This compound
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.[11]
-
Biotinylation: Resuspend or cover the cells with a solution of this compound (e.g., 1 mg/mL) in ice-cold PBS. Incubate for 30 minutes on ice with gentle agitation.[14][15] All steps should be performed at 4°C to minimize internalization of the biotin reagent.[14]
-
Quenching: Remove the biotinylation solution and wash the cells three times with an ice-cold quenching solution to stop the reaction.[15]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Analysis: The biotinylated proteins can be isolated using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.
Visualizing the Workflow: From Reaction to Analysis
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the chemical reaction and a typical experimental workflow.
Caption: Chemical reaction of this compound with a primary amine.
Caption: Workflow for biotinylating a protein for a pull-down assay.
Conclusion and Recommendations
The selection of a this compound kit should be guided by the specific requirements of the intended application. The enhanced stability of the TFP ester over the NHS ester makes it a more robust choice for amine labeling, particularly when working at neutral to slightly basic pH or when longer reaction times are anticipated. While the fundamental chemistry is consistent across suppliers, variations in formulation, quality control, and provided protocols may influence experimental outcomes.
For critical applications, it is recommended to:
-
Request a Certificate of Analysis: Ensure the purity of the reagent meets the requirements of your experiment.
-
Perform a Small-Scale Pilot Experiment: Test the biotinylation efficiency with your specific protein or cell type before proceeding to a larger scale.
-
Optimize the Molar Ratio: Empirically determine the optimal molar excess of the biotinylation reagent to achieve the desired degree of labeling without compromising protein function.
By carefully considering the information presented in this guide and performing appropriate validation experiments, researchers can confidently select and utilize a this compound kit to achieve their bioconjugation goals.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. goldbio.com [goldbio.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determination of the extent of protein biotinylation by fluorescence binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mesoscale.com [mesoscale.com]
- 14. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Biotin-PEG4-TFP Ester: A Guide for Laboratory Personnel
Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount. This document provides essential guidance on the proper disposal procedures for Biotin-PEG4-TFP ester, a reagent commonly used in bioconjugation and drug development.
Biotin-PEG4-TFP (2,3,5,6-tetrafluorophenyl) ester is an amine-reactive compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Laboratory coat |
In the event of accidental release, prevent the substance from entering drains or water courses[1].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused reagent, contaminated consumables (e.g., pipette tips, microfuge tubes), and solutions, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Ensure the container is tightly sealed to prevent leakage or evaporation.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Recommended storage is at -20°C[2].
-
-
Final Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal company[1]. Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Summary of Hazards and Disposal Information
The following table summarizes the key hazard and disposal data for this compound.
Table 2: Hazard and Disposal Summary
| Parameter | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Molecular Formula | C27H37F4N3O8S | [1] |
| Molecular Weight | 639.66 g/mol | [1] |
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby protecting themselves and the environment. Always consult your institution's specific safety protocols and waste disposal procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG4-TFP Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Biotin-PEG4-TFP ester, a valuable reagent in bioconjugation and drug development. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your experiments.
This compound is an amine-reactive labeling reagent. The tetrafluorophenyl (TFP) ester provides a hydrolytically stable group for efficient conjugation to primary amines, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2] However, its reactive nature necessitates careful handling to protect both the user and the product.
Hazard Identification and Classification
According to the Global Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can cause harmful effects.[3] |
| Very toxic to aquatic life with long lasting effects | H410 | The substance can cause significant harm to aquatic organisms, and these effects can persist over a long period.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[4][5] | Protects against accidental splashes of the chemical which can cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber).[6] A lab coat with elasticated cuffs.[4] | Prevents skin contact. TFP esters can be reactive, and prolonged contact may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7] | Minimizes the inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the product's quality.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store in a tightly sealed container at -20°C in a dry, well-ventilated place.[1][2] The compound is hygroscopic and sensitive to moisture.[1]
-
Inert Atmosphere: For long-term storage, consider restoring the container under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can hydrolyze the TFP ester.[1]
-
Solvent Selection: Dissolve this compound in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or methylene (B1212753) chloride.[1]
-
Solution Storage: Stock solutions can be prepared and stored at -20°C for several days.[1] Minimize freeze-thaw cycles.
-
Work Area: All handling of the solid compound and its solutions should be performed in a chemical fume hood.[6]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke when using this product.[3] Avoid breathing dust or vapors.[3]
-
Prevent Contact: Wash hands thoroughly after handling.[3]
-
Small Spills: For small liquid spills (<50 mL), absorb the material onto an inert absorbent material like vermiculite (B1170534) or sand.[8]
-
Large Spills: For larger spills, evacuate the area and prevent the material from entering drains or waterways.[3] Contain the spill using absorbent materials.
-
Cleanup: Decontaminate the spill area and equipment by scrubbing with alcohol.[3] Collect all contaminated materials in a sealed container for proper disposal.[3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[6]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company.[3] Do not dispose of it down the drain or in the regular trash.
Handling Workflow for this compound
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
